5-Fluoroquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXCDGQRHJFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192592 | |
| Record name | 5-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-69-4 | |
| Record name | 5-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroquinoline is a fluorinated heterocyclic compound that serves as a crucial building block in the development of various pharmaceutical agents. The incorporation of a fluorine atom into the quinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification is a key interest in medicinal chemistry for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its analytical characterization.
Synthesis of this compound
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile pathways. For the synthesis of this compound, the logical starting material is 3-fluoroaniline, which directs the cyclization to the desired regioisomer. The most common and effective methods include the Skraup, Doebner-von Miller, and Friedländer syntheses.
Logical Workflow for Quinoline Synthesis
The general approach for these classical quinoline syntheses involves the reaction of an aniline derivative with a three-carbon component that forms the pyridine ring fused to the benzene ring of the aniline.
Caption: General workflow for classical quinoline synthesis.
Experimental Protocols
Protocol 1: Skraup Synthesis (Hypothetical for this compound)
The Skraup reaction is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] The reaction can be vigorous, and the use of a moderator is often recommended.[4]
Materials:
-
3-Fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Acid as an alternative oxidizing agent)[4]
-
Ferrous sulfate (moderator, optional)[1]
Procedure:
-
In a fume hood, to a mixture of 3-fluoroaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene), slowly and cautiously add concentrated sulfuric acid with cooling and stirring.
-
Gently heat the mixture to initiate the exothermic reaction. If the reaction becomes too vigorous, remove the heat source.
-
After the initial exotherm subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.[4]
-
Carefully pour the cooled reaction mixture into a large volume of ice water.
-
Neutralize the acidic solution with a suitable base, such as sodium hydroxide, until the crude product precipitates.
-
Isolate the crude this compound via filtration or steam distillation.[4]
-
Purify the product by recrystallization from an appropriate solvent or by column chromatography.
Protocol 2: Doebner-von Miller Synthesis (Hypothetical for this compound)
This method is a more versatile alternative to the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][5][6]
Materials:
-
3-Fluoroaniline
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone)
-
Acid catalyst (e.g., hydrochloric acid or a Lewis acid)[5]
Procedure:
-
Dissolve 3-fluoroaniline in an acidic medium (e.g., aqueous hydrochloric acid).
-
Add the α,β-unsaturated carbonyl compound to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base to precipitate the crude product.[4]
-
Isolate and purify the this compound as described in the Skraup synthesis protocol.
Protocol 3: Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be catalyzed by either acid or base.[7][8][9][10]
Materials:
-
2-Amino-6-fluorobenzaldehyde
-
A ketone or aldehyde with an α-methylene group (e.g., acetaldehyde or acetone)
-
Acid or base catalyst (e.g., sodium hydroxide or sulfuric acid)[7]
Procedure:
-
Combine 2-amino-6-fluorobenzaldehyde and the carbonyl compound in a suitable solvent.
-
Add the acid or base catalyst to the mixture.
-
Heat the reaction mixture under reflux.
-
Upon completion, cool the mixture and isolate the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected quantitative data from various analytical techniques.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₆FN |
| Molecular Weight | 147.15 g/mol |
| Appearance | Light yellow to brown liquid |
| Melting Point | 147 °C |
| Boiling Point | 238 °C |
| Density | 1.216 g/cm³ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.8 - 9.0 | dd | J ≈ 4.5, 1.5 |
| H-3 | 7.3 - 7.5 | dd | J ≈ 8.5, 4.5 |
| H-4 | 8.0 - 8.2 | d | J ≈ 8.5 |
| H-6 | 7.2 - 7.4 | m | |
| H-7 | 7.6 - 7.8 | m | |
| H-8 | 7.9 - 8.1 | d | J ≈ 8.0 |
¹³C NMR Data (Predicted)
| Carbon Position | Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 158 - 162 (d, JC-F) |
| C-6 | 115 - 117 (d, JC-F) |
| C-7 | 129 - 131 |
| C-8 | 125 - 127 |
| C-8a | 147 - 149 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[18][19][20][21]
| Ion | m/z (Expected) | Description |
| [M]+• | 147 | Molecular Ion |
| [M-HCN]+• | 120 | Loss of hydrogen cyanide |
| [M-C₂H₂]+• | 121 | Loss of acetylene |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[22][23][24][25][26]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050 - 3100 | C-H stretching | Aromatic |
| 1600 - 1620 | C=C and C=N stretching | Aromatic/Quinoline |
| 1480 - 1520 | C=C stretching | Aromatic |
| 1200 - 1250 | C-F stretching | Aryl-Fluoride |
| 750 - 850 | C-H out-of-plane bending | Aromatic |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the chromophoric system.[27][28][29][30][31]
| Solvent | λmax (nm) |
| Methanol or Ethanol | ~230, ~280, ~315 |
Conclusion
The synthesis of this compound can be achieved through established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions, with 3-fluoroaniline being a key precursor. The successful synthesis must be followed by rigorous characterization using a suite of analytical techniques, including NMR, MS, IR, and UV-Vis spectroscopy, to confirm the structure and purity of the final product. This guide provides the foundational protocols and expected analytical data to aid researchers in the synthesis and characterization of this important fluorinated quinoline derivative.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. uanlch.vscht.cz [uanlch.vscht.cz]
- 27. researchgate.net [researchgate.net]
- 28. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. quora.com [quora.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-fluoroquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. The following sections detail its key properties, present experimental methodologies for their determination, and offer a visual representation of a standard experimental workflow.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, a derivative of quinoline, the introduction of a fluorine atom at the 5-position significantly impacts its electronic distribution and, consequently, its physical and chemical characteristics.
Quantitative Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some values are experimentally determined, others are predicted through computational models.
| Property | Value | Method |
| Melting Point | 147 °C | Not Specified[1] |
| Boiling Point | 238 °C | Not Specified[1] |
| Density | 1.216 g/cm³ | Not Specified[1] |
| pKa | 3.98 ± 0.12 | Predicted[1] |
| logP (XLogP3) | 2.7 | Computed |
Experimental Protocols
Accurate determination of physicochemical properties relies on robust and reproducible experimental protocols. The following sections outline standard methodologies for measuring key parameters relevant to this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which contains a basic nitrogen atom, the pKa of its conjugate acid is determined.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is limited, to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the this compound solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.
Determination of Aqueous Solubility by the Shake-Flask Method
Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and in vivo distribution. The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol).
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagram illustrates the workflow for the determination of the partition coefficient (logP) using the shake-flask method.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and methodologies are essential for informed decision-making in drug design, chemical synthesis, and material science applications. Further experimental validation of the predicted values is encouraged for a more complete physicochemical profile of this compound.
References
An In-depth Technical Guide to the Synthesis and Applications of 5-Fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of 5-fluoroquinoline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. The strategic incorporation of a fluorine atom at the C-5 position of the quinoline ring system profoundly influences the electronic and steric characteristics of the molecule, leading to enhanced biological activity and novel photophysical behaviors.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various established methodologies for quinoline ring formation. A common and plausible approach involves a multi-step synthesis starting from appropriately substituted anilines. Key reactions in this process often include the Skraup or Doebner-von Miller reactions, followed by functional group manipulations to introduce the fluorine atom.[1]
A general synthetic strategy can be visualized as a workflow beginning with the nitration of a precursor molecule, followed by reduction, diazotization, and subsequent thermal decomposition to introduce the fluorine substituent. Further nitration can then be performed to yield the final 5-fluoro-8-nitroquinoline derivative.
Experimental Protocol: Synthesis of 2-Methyl-8-nitroquinoline
This protocol details the initial nitration step in a potential synthesis of a this compound derivative, starting from 2-methylquinoline.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylquinoline to a mixture of concentrated sulfuric acid, cooled in an ice bath.
-
Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-methyl-8-nitroquinoline.[2]
Applications in Medicinal Chemistry
This compound derivatives have emerged as promising candidates in drug discovery, demonstrating significant potential as both anticancer and antibacterial agents.
Anticancer Activity
Fluoroquinolone analogs are being increasingly investigated for their potent cytotoxic activity against a variety of human cancer cell lines.[3][4] The primary mechanism of action for many of these compounds is the inhibition of Topoisomerase II, a crucial enzyme involved in DNA replication and cell division.[3][5] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3]
The antiproliferative activity of novel fluoroquinolone derivatives has been evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.
| Compound Class | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| Fluoroquinolone Analogs | NCI-60 Cell Line Screen | Mean GI₅₀: 2.45 - 9.06 | [5] |
| Fluorinated Quinoline Analogues | MCF-7 (Breast) | 10.5 - 11 | [1] |
| Nitro-Fluoroquinolone (NitroFQ 3c) | MCF-7 (Breast) | < 50 | [1] |
| Nitro-Fluoroquinolone (NitroFQ 3e) | T47D (Breast) | < 50 | [1] |
| Nitro-Fluoroquinolone (NitroFQ 3e) | PC3 (Prostate) | < 50 | [1] |
| Ciprofloxacin-chalcone hybrid | A549 (Lung) | IC₅₀: 27.71 | [6] |
| Ciprofloxacin-chalcone hybrid | HepG2 (Liver) | IC₅₀: 22.09 | [6] |
This protocol describes how to analyze the effect of a this compound derivative on the cell cycle of a cancer cell line.[3]
-
Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Antibacterial Activity
Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[7][8] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[9][10][11] The presence of a fluorine atom on the quinoline ring is often crucial for potent antibacterial activity.[1][12]
This compound derivatives are expected to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][13] Modifications at the C-5 position can influence the potency and spectrum of activity.[13] For instance, the introduction of an amine substituent at this position has been shown to increase the biological activity of counter fluoroquinolone drugs.[13]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Applications in Materials Science
The unique electronic structure of the quinoline ring, modified by the presence of a fluorine atom, imparts interesting photophysical and photochemical properties to these derivatives, making them candidates for applications in materials science.
Photophysical and Photochemical Properties
Fluoroquinolones are known to be photochemically active and can induce phototoxicity.[14][15] Upon UV irradiation, they can generate reactive oxygen species (ROS), such as superoxide anion, and participate in radical-mediated reactions.[14] This photosensitizing ability could be harnessed in various applications, such as photodynamic therapy or as components in photoactive materials.
Investigations into the photophysical properties of fluoroquinolones have been carried out using techniques like stationary and time-resolved fluorimetry and laser flash photolysis to understand the decay pathways of their excited states and the transient species formed upon irradiation.[14] The phototoxic effects are often exerted at the cellular membrane level, leading to lipid peroxidation and protein photodamage.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 12. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
Spectroscopic Analysis of 5-Fluoroquinoline by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural motif, it is found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound and its derivatives. This technical guide provides an in-depth overview of the NMR analysis of this compound, including experimental protocols, data interpretation, and visualization of analytical workflows.
It is important to note that while comprehensive experimental NMR data for many complex fluoroquinolones are available, specific, published, and fully assigned experimental ¹H, ¹³C, and ¹⁹F NMR datasets for the parent this compound molecule are not readily found in the public domain. Therefore, this guide will focus on the expected spectral characteristics based on the principles of NMR spectroscopy and data from closely related quinoline and fluoroaromatic compounds.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining high-quality NMR spectra. The following protocols are standard for the analysis of compounds like this compound.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which this compound is readily soluble. Common choices for similar aromatic compounds include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration : Prepare a solution with a concentration typically ranging from 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent by the manufacturer.
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
NMR Experiments
A suite of 1D and 2D NMR experiments is typically employed for a thorough structural analysis.
-
¹H NMR : This is the most fundamental NMR experiment, providing information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR : This experiment provides information about the carbon skeleton of the molecule. ¹³C spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
¹⁹F NMR : Given the presence of a fluorine atom, ¹⁹F NMR is essential. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.
-
2D NMR (COSY, HSQC, HMBC) :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Data Presentation and Interpretation
The following tables summarize the expected chemical shifts and coupling constants for this compound based on general principles and data from related compounds. The numbering scheme for the this compound ring is provided below.
¹H NMR Data (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.8 | dd | J(H2,H3), J(H2,H4) |
| H-3 | ~7.4 | dd | J(H3,H2), J(H3,H4) |
| H-4 | ~8.1 | d | J(H4,H3) |
| H-6 | ~7.3 | dd | J(H6,H7), J(H6,F5) |
| H-7 | ~7.7 | t | J(H7,H6), J(H7,H8) |
| H-8 | ~7.9 | d | J(H8,H7) |
-
Interpretation : The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7, H-8) will exhibit distinct chemical shifts. The fluorine atom at position 5 will deshield the adjacent protons, particularly H-6 and H-4, and will also introduce H-F coupling, which will further split the signals of nearby protons. For instance, the signal for H-6 is expected to be a doublet of doublets due to coupling with both H-7 and the fluorine at C-5.
¹³C NMR Data (Predicted)
| Position | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) |
| C-2 | ~150 | Small or negligible |
| C-3 | ~122 | Small or negligible |
| C-4 | ~135 | ~3-5 Hz (⁴JCF) |
| C-4a | ~128 | ~8-10 Hz (²JCF) |
| C-5 | ~160 | ~240-260 Hz (¹JCF) |
| C-6 | ~115 | ~20-25 Hz (²JCF) |
| C-7 | ~130 | ~5-7 Hz (³JCF) |
| C-8 | ~128 | ~2-4 Hz (⁴JCF) |
| C-8a | ~148 | Small or negligible |
-
Interpretation : The carbon directly bonded to the fluorine atom (C-5) will show a very large one-bond coupling constant (¹JCF) and will have a chemical shift significantly downfield due to the high electronegativity of fluorine. Other carbons in proximity to the fluorine atom will exhibit smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. These C-F coupling constants are invaluable for confirming the position of the fluorine substituent.
¹⁹F NMR Data (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-5 | ~ -110 to -130 | m | J(F5,H6), J(F5,H4) |
-
Interpretation : The ¹⁹F chemical shift for an aromatic fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal for the fluorine at position 5 will be split into a multiplet due to coupling with the neighboring protons, primarily H-6 and H-4.
Visualization of Workflows and Relationships
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the comprehensive NMR analysis of this compound.
Caption: Workflow for the NMR spectroscopic analysis of this compound.
Logical Relationships in NMR Data Interpretation
This diagram illustrates the logical connections between the different types of NMR data and the structural features of this compound.
Caption: Relationship between NMR data and structural features of this compound.
Conclusion
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation behavior of 5-fluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established fragmentation patterns of analogous quinoline derivatives to propose the most probable fragmentation pathways. This document also outlines a comprehensive, hypothetical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), offering a foundational methodology for researchers. The guide is intended to serve as a valuable resource for scientists involved in the structural elucidation and analytical characterization of fluorinated quinoline compounds.
Introduction
This compound is a fluorinated heterocyclic aromatic compound. As a structural analogue of quinoline, it is of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or degradation products. This guide will explore the theoretical fragmentation pathways of this compound under electron ionization (EI) conditions, drawing parallels with the known fragmentation of similar quinoline compounds.
Proposed Fragmentation Pathways of this compound
The molecular ion of this compound (m/z 147) is expected to be relatively stable due to its aromatic nature. The initial fragmentation is likely to be the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. This would result in a fragment ion at m/z 120. Another plausible fragmentation is the loss of a fluorine radical, leading to a fragment at m/z 128. Subsequent fragmentation of the m/z 120 ion could involve the loss of a C2H2 molecule to yield a fragment at m/z 94.
A summary of the proposed major fragment ions is presented in Table 1. It is important to note that this data is predictive and awaits experimental verification.
Table 1: Proposed Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Identity | Proposed Neutral Loss |
| 147 | [M]+• (Molecular Ion) | - |
| 120 | [M - HCN]+• | HCN |
| 103 | [M - C2H2F]+• | C2H2F |
| 93 | [M - HCN - HCN]+• | HCN, HCN |
Below is a DOT script representation of the proposed primary fragmentation pathway.
An In-depth Technical Guide to the Crystal Structure of 5-Fluoroquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the crystal structures of several 5-fluoroquinoline analogues. By presenting quantitative crystallographic data, experimental methodologies, and relevant biological pathways, this document aims to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. The precise understanding of the three-dimensional arrangement of atoms in these compounds is critical for structure-activity relationship (SAR) studies, optimizing pharmacological properties, and designing novel therapeutic agents.
Introduction to 5-Fluoroquinolines
Fluoroquinolones are a broad class of synthetic antibacterial agents that have been in clinical use for decades. The introduction of a fluorine atom, often at the C6-position, significantly enhances their antibacterial potency. While the term "this compound" can refer to the specific parent molecule, this guide focuses on a selection of quinoline derivatives where a fluorine atom is a key substituent, influencing the molecule's conformation and crystal packing. Understanding the solid-state structure of these analogues is paramount for predicting their physicochemical properties, such as solubility and stability, which are crucial for drug development.
Crystal Structure Data of Selected Fluoroquinoline Analogues
The following tables summarize the key crystallographic data for a selection of fluoroquinoline analogues, providing a basis for structural comparison.
Table 1: Crystallographic Data and Experimental Details
| Compound Name | Formula | CCDC Dep. No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Radiation Type | Temperature (K) |
| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₂H₉ClFNO₃ | 239266 | Monoclinic | P2₁/c | 8.353(2) | 11.238(2) | 12.162(3) | 90 | 108.68(3) | 90 | 1081.9(4) | 4 | Mo Kα | 293 |
| 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₇H₁₇FN₄O₄ | Not Found | Triclinic | P-1 | 8.378(3) | 9.625(4) | 10.328(4) | 102.99(2) | 96.089(14) | 97.392(16) | 797.0(6) | 2 | Mo Kα | 293 |
| 5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline | C₁₀H₈F₅NO | Not Found | Orthorhombic | Pbca | 10.9145(9) | 23.392(1) | 8.149(1) | 90 | 90 | 90 | 2080.4(4) | 8 | Mo Kα | 296 |
Table 2: Selected Bond Lengths (Å)
| Compound Name | N1-C2 | C3-C4 | C4-O1 | C6-F1 |
| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1.378(3) | 1.464(4) | 1.237(3) | 1.353(3) |
| 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Data not available in summary | Data not available in summary | Data not available in summary | Data not available in summary |
| 5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline | 1.309(3) | 1.493(4) | - | 1.385(2) |
Table 3: Selected Bond Angles (°)
| Compound Name | C2-N1-C9 | C2-C3-C4 | O1-C4-C4a | C5-C6-F1 |
| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 120.9(2) | 119.5(2) | 123.4(2) | 119.2(2) |
| 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Data not available in summary | Data not available in summary | Data not available in summary | Data not available in summary |
| 5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline | 117.2(2) | 122.2(2) | - | 110.1(2) |
Note: Complete bond length and angle data can be obtained from the full crystallographic information files (CIFs).
Experimental Protocols
The determination of the crystal structures presented above involves a standardized set of procedures. Below is a detailed methodology typical for single-crystal X-ray diffraction of small organic molecules.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of this compound analogues is slow evaporation:
-
Solvent Selection : The purified compound is dissolved in a suitable solvent or a mixture of solvents in which it has moderate solubility. Common solvents include ethanol, methanol, acetone, acetonitrile, and ethyl acetate.
-
Preparation of a Saturated Solution : A saturated or near-saturated solution is prepared at room temperature or a slightly elevated temperature.
-
Filtration : The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation : The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent. The vial is kept in a vibration-free environment.
-
Crystal Harvesting : Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. These are then carefully harvested.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction : The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Key Processes
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[1][2] The following diagram illustrates this mechanism of action.
Caption: Fluoroquinolone mechanism of action via inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a this compound analogue follows a logical workflow from synthesis to data analysis.
Caption: General workflow for the determination of a small molecule crystal structure.
Conclusion
The crystallographic data and methodologies presented in this guide offer valuable insights into the solid-state structures of this compound analogues. A thorough understanding of these three-dimensional structures is fundamental for the rational design of new molecules with tailored properties. The provided experimental protocols serve as a practical reference for researchers, while the visualized biological and experimental workflows offer a clear overview of the key processes involved in the study of these important compounds. This guide underscores the importance of crystal structure analysis in advancing the fields of medicinal chemistry and drug discovery.
References
A Technical Deep Dive into the Biological Activity of Novel 5-Fluoroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimicrobial and anticancer drug discovery is continually evolving, with a significant focus on repurposing existing scaffolds to develop novel therapeutic agents. Among these, fluoroquinolones, a well-established class of antibacterial agents, are being extensively investigated for their potential as anticancer therapeutics.[1] This technical guide provides an in-depth analysis of the biological activity of novel 5-fluoroquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental evaluation.
Quantitative Biological Activity Data
The antiproliferative activity of novel this compound derivatives has been rigorously evaluated against a diverse panel of human cancer cell lines. The data, primarily presented as IC50 (50% Inhibitory Concentration) and GI50 (50% Growth Inhibition) values, demonstrate the potent cytotoxic effects of these compounds, often surpassing established chemotherapeutic agents.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) | Citation |
| FQ6 | NCI-60 Panel (Mean) | 2.45 | Etoposide | >GI50 | [2] | |
| FQ5 | NCI-60 Panel (Mean) | -5.74 (Log10) | Doxorubicin / Etoposide | -7.18 / -5.22 (Log10) | [2] | |
| FQ11 | MCF-7 (Breast) | 7.3 | Cisplatin | >IC50 | [2] | |
| FQ11 | MDA-MB-231 (Breast) | 10.8 | Cisplatin | >IC50 | [2] | |
| Ortho-phenol chalcone derivative of ciprofloxacin 97 | A549 (Lung) | 27.71 | [3] | |||
| Ortho-phenol chalcone derivative of ciprofloxacin 97 | HepG2 (Hepatoma) | 22.09 | [3] | |||
| Levofloxacin-thiadiazole hybrid 17a-h | MCF-7, A549, SKOV3 | 1.69 - 18.55 | [4] | |||
| FQ-diphenyl ether hybrid 18a-c | U87 mg (Glioma) | 10.40 - 12.90 | Cisplatin | 16.80 | [4] | |
| Ofloxacin-3-pyrrolyl hydrazone 15b | NCI-60 Panel (Mean) | 1.45 | [4] | |||
| Ciprofloxacin-quinazolinone derivative 5d | MRSA / S. aureus | 0.016 (MIC) | Ciprofloxacin | >MIC | [5] | |
| Sarafloxacin-quinazolinone derivative 5i | MRSA / S. aureus | 0.125 (MIC) | [5] | |||
| Levofloxacin derivative 5 | MCF-7 (Breast) | 1.4 | [6] | |||
| Levofloxacin derivative 5 | Hep3B (Liver) | <8.79 | [6] | |||
| Levofloxacin derivative 5 | L-SR (Leukemia) | 0.96 | [6] | |||
| Levofloxacin derivative 3c | Hep3B (Liver) | <8.79 | [6] |
Core Mechanism of Action: Topoisomerase Inhibition
The primary mechanism of action for the anticancer activity of novel this compound compounds is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and cell cycle regulation.[1][3] This inhibition leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis through the intrinsic pathway.[1]
Caption: Mechanism of anticancer action for novel 5-fluoroquinolines.
Experimental Protocols
This section details the key methodologies employed in the evaluation of the biological activity of novel this compound derivatives.
The U.S. National Cancer Institute's 60 human tumor cell line screen is a primary method for identifying and characterizing novel anticancer agents.[2][7]
Experimental Workflow:
Caption: Workflow for the NCI-60 human tumor cell line screening assay.
Detailed Steps:
-
Cell Plating: Cancer cells from the 60 different cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Drug Treatment: The cells are treated with the novel this compound derivatives. For the initial single-dose screen, a single high concentration is used. For the five-dose assay, compounds are tested at five 10-fold dilutions.[1][7]
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.[1]
-
Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[1]
-
Staining and Measurement: The fixed cells are stained with a protein-binding dye, and the absorbance is read to determine the cell viability and calculate the growth inhibition parameters.
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of topoisomerase II.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 5. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
In Vitro Evaluation of 5-Fluoroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroquinolone derivatives represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry. Building upon the foundational structure of quinolones, the incorporation of a fluorine atom at the C-5 position can significantly modulate the physicochemical and biological properties of these molecules. This strategic modification has led to the exploration of their potential as potent therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the in vitro evaluation of 5-fluoroquinoline derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes.
The primary mechanism of action for many fluoroquinolone derivatives involves the inhibition of DNA gyrase and topoisomerase IV in bacteria, enzymes crucial for DNA replication and transcription.[1] This targeted disruption of bacterial DNA synthesis forms the basis of their antibacterial activity.[1] Interestingly, a similar mechanism extends to eukaryotic cells, where these compounds can inhibit topoisomerase II, an enzyme vital for managing DNA topology during replication and chromosome segregation.[2][3] This inhibition leads to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and the induction of apoptosis, a key process in their anticancer effects.[2][3]
This guide will delve into the specifics of the in vitro assays used to characterize the biological activity of these compounds, offering a comprehensive resource for researchers in the field.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various this compound derivatives as reported in the scientific literature.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| FQ5 | LOX IMVI (Melanoma) | Cytotoxicity | >50% inhibition | [2] |
| FQ5 | MCF-7 (Breast Cancer) | Cytotoxicity | >50% inhibition | [2] |
| FQ5 | - | Topoisomerase IIα Inhibition | 0.98 | [2] |
| FQ6 | NCI-60 Panel | Cytotoxicity (Mean GI50) | 2.45 | [2] |
| Compound II | NCI-60 Panel | Cytotoxicity (Mean GI50) | 3.30 | [3] |
| Compound II | - | Topoisomerase II Inhibition | 51.66 | [3] |
| Compound IIIb | NCI-60 Panel | Cytotoxicity (Mean GI50) | 2.45 | [3] |
| Compound IIIf | NCI-60 Panel | Cytotoxicity (Mean GI50) | 9.06 | [3] |
| Ciprofloxacin Derivative 97 | A549 (Lung Cancer) | Cytotoxicity (IC50) | 27.71 | [4] |
| Ciprofloxacin Derivative 97 | HepG2 (Liver Cancer) | Cytotoxicity (IC50) | 22.09 | [4] |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 | [5] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.37 | [5] |
| Ciprofloxacin | Haemophilus influenzae | <0.015 | [5] |
| Ciprofloxacin | Staphylococcus aureus | 0.75 | [5] |
| Ciprofloxacin | Streptococcus pneumoniae | 1.89 | [5] |
| Ciprofloxacin | Streptococcus faecalis | 0.95 | [5] |
| Compound 20e | Escherichia coli | 16 (µg/mL) | [6] |
| Compound 20e | Staphylococcus aureus | 32 (µg/mL) | [6] |
| Compound 5d | MRSA | 16 (nM) | [7] |
| Compound 5d | S. aureus | 16 (nM) | [7] |
| Compound 5i | MRSA | 0.125 (µM) | [7] |
| Compound 5i | S. aureus | 0.125 (µM) | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cells treated with the this compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).[6][11]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)[6]
-
This compound derivative (test compound)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel loading buffer
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, kDNA, and varying concentrations of the this compound derivative.
-
Enzyme Addition: Add topoisomerase IIα to initiate the reaction. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[11]
-
Reaction Termination: Stop the reaction by adding the stop solution, followed by proteinase K treatment to digest the enzyme.[6]
-
Gel Electrophoresis: Add loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the catenated (substrate) and decatenated (product) DNA.[6]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition is determined by the reduction in the amount of decatenated DNA.[6]
Agar Well Diffusion Assay for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[10][12]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
This compound derivative (test compound)
-
Sterile cork borer or pipette tip
-
Positive control (a known antibiotic)
-
Negative control (solvent)
-
Sterile swabs
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it onto the surface of an MHA plate using a sterile swab to create a lawn.[12]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[13]
-
Compound Addition: Add a defined volume of the this compound derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency.[14]
Annexin V-FITC/PI Dual Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]
Materials:
-
Cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of this compound derivatives.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. youtube.com [youtube.com]
- 14. hereditybio.in [hereditybio.in]
The Emergence of 5-Fluoroquinoline Derivatives: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinolone scaffold has long been a cornerstone in the development of anti-infective agents. The introduction of a fluorine atom, particularly at the 6-position, gave rise to the highly successful fluoroquinolone class of antibiotics.[1][2] More recently, scientific exploration has extended to the investigation of quinolones with fluorine substitution at the 5-position, alongside other C-5 modifications, in a quest for novel therapeutic agents with enhanced or new biological activities, including potent anticancer properties.[3][4]
This technical guide provides a comprehensive overview of the discovery and development of 5-fluoroquinoline-based agents and their structural analogs. It details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as both antibacterial and anticancer agents. Due to a notable scarcity of specific research focused on 5-fluoroisoquinoline derivatives, this guide leverages the extensive data available for the closely related and structurally analogous fluoroquinolone derivatives as a well-documented proxy to provide relevant data and mechanistic insights.[5] The primary mechanism of action for the anticancer activity of these compounds is the inhibition of Topoisomerase II, a critical enzyme in DNA replication, leading to cell cycle arrest and apoptosis.[5]
I. Synthesis of 5-Substituted Fluoroquinolone Derivatives
The synthesis of 5-substituted fluoroquinolone derivatives is a key area of exploration to modulate the biological activity of the parent compounds. A common strategy involves the substitution at the C-5 position of existing fluoroquinolone scaffolds like ciprofloxacin, norfloxacin, and levofloxacin.
Experimental Protocol: Synthesis of 5-Substituted Morpholine Derivatives[4]
This protocol outlines a two-step process for the synthesis of 5-morpholine substituted fluoroquinolone derivatives.
Step 1: Synthesis of 5-Substituted Chloro Intermediates
-
Reaction Setup: Take 3 grams of the parent fluoroquinolone raw drug material in a 50 ml two-necked round bottom flask.
-
Solvent Addition: Add 30 ml of dioxane to the flask.
-
Chlorination: Add 10 ml of thionyl chloride dropwise to the reaction mixture.
-
Reflux: Reflux the mixture for 5-6 hours on a steam bath.
-
Solvent Removal: After reflux, distill off the excess thionyl chloride.
-
Precipitation: Pour the reaction mixture into ice-cold water.
-
Isolation: Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to obtain the 5-substituted chloro intermediate.
-
Characterization: Confirm the structure and purity of the intermediate using Thin Layer Chromatography (TLC), percentage nitrogen analysis, and melting point determination.
Step 2: Synthesis of 5-Morpholine Derivatives
-
Reaction Setup: Condense 2 grams of the 5-substituted chloro intermediate obtained from Step 1 with 6 ml of morpholine in dioxane solvent.
-
Reflux: Reflux the reaction mixture at 80°C for 2 hours on a steam bath.
-
Precipitation: Pour the reaction mixture into ice-cold water.
-
Isolation: Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to yield the final 5-substituted morpholine derivative.
-
Characterization: Analyze the final product using TLC, percentage nitrogen analysis, melting point determination, FTIR, and ¹H NMR spectral studies.[6]
A typical experimental workflow for the synthesis and purification of fluoroquinolones.
Caption: A typical experimental workflow for synthesis.
II. Biological Activity and Structure-Activity Relationships
The introduction of substituents at the C-5 position of the fluoroquinolone nucleus has been shown to influence their biological activity. Studies suggest that the addition of an amino group at this position can enhance anticancer activity.[7][8]
Anticancer Activity
Fluoroquinolone derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[5][9] Their primary mechanism of action is the inhibition of human topoisomerase II, an enzyme essential for DNA replication and cell division.[5][10] This inhibition leads to DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[5][11]
Quantitative Data: In Vitro Cytotoxicity of Fluoroquinolone Derivatives
| Compound | Mean GI50 (µM) | Topoisomerase II IC50 (µM) | Selectivity Index (Vero Cells, µM) | Reference |
| II | 3.30 | 51.66 | Not Reported | [5] |
| IIIb | 2.45 | Not Reported | Not Reported | [5] |
| IIIf | 9.06 | Comparable to Etoposide | 349.03 | [5] |
| Etoposide | Not Applicable | 58.96 | Not Applicable | [5] |
| Ciprofloxacin Derivative 5 | 0.03 - 0.07 | (Topoisomerase I inhibitor) | Not Reported | [7] |
| Levofloxacin Derivative 5 | 1.4 (MCF-7) | (Topo2β inhibitor) | 30.40 (MCF-10a) | [11] |
| FQ-diphenyl ether hybrid 18a | 11.30 (Umg87) | Not Reported | Not Reported | [10] |
| FQ-diphenyl ether hybrid 18b | 10.40 (Umg87) | Not Reported | Not Reported | [10] |
| FQ-diphenyl ether hybrid 18c | 12.90 (Umg87) | Not Reported | Not Reported | [10] |
Antibacterial Activity
While the focus has shifted towards their anticancer potential, the antibacterial properties of fluoroquinolones remain significant. The core structure is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][12] Modifications at various positions on the quinolone ring, including C-5, can modulate the antibacterial spectrum and potency.[3][8]
Quantitative Data: Antibacterial Activity of Fluoroquinolone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Norfloxacin | S. aureus | 0.25 - 8 | [13] |
| E. coli | 0.06 - 1 | [13] | |
| Ciprofloxacin | S. aureus | 0.12 - 2 | [13] |
| P. aeruginosa | 0.25 - 4 | [13] | |
| Levofloxacin | S. pneumoniae | 1 - 2 | [14] |
| P. aeruginosa | 0.5 - 8 | [13] | |
| Moxifloxacin | S. pneumoniae | 0.12 - 0.25 | [14] |
| M. tuberculosis | 0.12 - 0.5 | [13] |
III. Key Experimental Protocols for Biological Evaluation
NCI-60 Human Tumor Cell Line Screening[5]
This is a primary method for identifying and characterizing novel anticancer agents.
-
Cell Lines: A panel of 60 different human tumor cell lines is used, representing leukemia, melanoma, and various cancers (lung, colon, brain, ovary, breast, prostate, and kidney).
-
Initial Screen (Single Dose): Test compounds are added at a single concentration (typically 10 µM) to the cell cultures.
-
Incubation: Cells are incubated for 48 hours.
-
Endpoint Measurement: The protein content is estimated using the Sulforhodamine B (SRB) assay, which serves as a surrogate measure of cell growth or killing.
-
Data Analysis: The percentage growth is calculated relative to no-treatment and pre-incubation controls.
-
Five-Dose Assay: Compounds that show significant growth inhibition or cytotoxicity are selected for a five-dose assay, where they are tested at five 10-fold dilutions to determine the GI₅₀ (50% Growth Inhibition), TGI (Total Growth Inhibition), and LC₅₀ (50% Lethal Concentration) values.
Sulforhodamine B (SRB) Colorimetric Assay[5]
The SRB assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with the fluoroquinolone derivatives at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader.
Cell Cycle Analysis by Flow Cytometry[5]
This technique is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content per cell is quantified, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software.
IV. Mechanism of Action: Topoisomerase Inhibition
The primary mechanism of action for both the antibacterial and anticancer effects of fluoroquinolone derivatives is the inhibition of topoisomerase enzymes. In bacteria, they target DNA gyrase and topoisomerase IV, while in cancer cells, they primarily inhibit human topoisomerase II.[1][5][12]
Signaling Pathway: Fluoroquinolone Inhibition of Topoisomerase II
Caption: Mechanism of Topoisomerase II inhibition.
This inhibition stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the DNA.[15] This DNA damage triggers a cellular response that includes cell cycle arrest, preventing the cell from proceeding through mitosis, and ultimately initiates the process of programmed cell death, or apoptosis.[5][11]
V. Future Directions
The exploration of this compound and other C-5 substituted quinolone derivatives represents a promising frontier in drug discovery. Future research should focus on:
-
Synthesis of Novel Analogs: Designing and synthesizing new derivatives with diverse substitutions at the C-5 position to expand the chemical space and identify compounds with improved potency and selectivity.
-
Elucidation of Structure-Activity Relationships: Systematically studying the impact of different functional groups at the C-5 position on both anticancer and antibacterial activities to guide the rational design of new drug candidates.
-
In-depth Mechanistic Studies: Investigating the precise molecular interactions between these novel compounds and their biological targets, including different isoforms of human topoisomerases.
-
Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties of the most promising compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, and assessing their efficacy and safety in preclinical animal models.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
The 5-Fluoroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. This guide focuses on the 5-fluoroquinoline scaffold, a promising but relatively underexplored variation within the broader and highly successful fluoroquinolone class of compounds. While much of the existing research pertains to the wider fluoroquinolone family, this document will leverage that extensive knowledge to infer the potential of the this compound core, supplemented with specific data where available.
Synthesis of the this compound Core
The construction of the this compound scaffold generally follows established quinoline synthesis methodologies, with the strategic incorporation of a fluorine-containing starting material. A common and effective approach is a modification of the Gould-Jacobs reaction.
A generalized synthetic workflow for creating a this compound core is outlined below.
Caption: Generalized synthetic workflow for the this compound core.
Experimental Protocol: Synthesis of a 5-Fluoro-4-quinolone Derivative
A representative protocol for the synthesis of a 5-fluoro-4-quinolone core, adapted from established methodologies for related fluoroquinolones, is as follows:
-
Condensation: A mixture of a fluorinated aniline (e.g., 2-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) is heated, often without a solvent, at approximately 145°C for about one hour. This reaction forms the corresponding anilinomethylene malonic diethyl ester intermediate.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C. This thermal cyclization step results in the formation of the bicyclic quinolone ring system.
-
Hydrolysis: The resulting ethyl ester is subsequently hydrolyzed, typically using a strong acid or base, to yield the carboxylic acid derivative of the 5-fluoro-4-quinolone core. This carboxylic acid is a key intermediate for further derivatization, particularly at the C-7 position.
Biological Activity of this compound Derivatives
While specific data for this compound derivatives are limited, the extensive research on the broader fluoroquinolone class provides a strong indication of their potential biological activities, primarily as antibacterial and anticancer agents.
Antibacterial Activity
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.[1]
The antibacterial spectrum and potency of fluoroquinolones are significantly influenced by the substituents at various positions of the quinolone ring. It is anticipated that this compound derivatives will exhibit similar mechanisms of action.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Fluoroquinolones Against Various Bacterial Strains
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference(s) |
| Ciprofloxacin | 0.0925 - 64 | 0.022 - 0.03 | 0.05 | [2] |
| Norfloxacin | - | - | - | |
| Levofloxacin | - | - | - | |
| Moxifloxacin | - | - | - | |
| 5-substituted-1,3,4-thiadiazole-based fluoroquinolone analogue | 2 | 4 | - | [3] |
| Ciprofloxacin-quinazolinone derivative (5d) | 0.016 (MRSA) | - | - | [4] |
| Sarafloxacin-quinazolinone derivative (5i) | 0.125 (MRSA) | - | - | [4] |
Note: Data for Norfloxacin, Levofloxacin, and Moxifloxacin are widely available in the literature but are not included in this table for brevity. The table highlights some specific derivatives with available data.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound derivatives can be assessed by determining the MIC using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The anticancer potential of fluoroquinolones stems from their ability to inhibit human topoisomerase II, an enzyme involved in DNA replication and cell cycle regulation in eukaryotic cells.[1] This inhibition leads to DNA damage, cell cycle arrest, and apoptosis.[1]
Table 2: In Vitro Anticancer Activity (IC50) of Selected Fluoroquinolone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Ciprofloxacin-fatty acid conjugate (26) | PC3 (Prostate) | 7.7 | [5] |
| Ciprofloxacin-fatty acid conjugate (24) | PC3 (Prostate) | 11.7 | [5] |
| Ciprofloxacin-fatty acid conjugate (27) | PC3 (Prostate) | 15.3 | [5] |
| Ciprofloxacin-chalcone hybrid (77) | HCT-116 (Colon) | 2.53 | [5] |
| Ciprofloxacin-chalcone hybrid (84) | HCT-116 (Colon) | 2.01 | [5] |
| N-acylated ciprofloxacin derivative (32) | MCF-7 (Breast) | 4.3 | [5] |
| Ciprofloxacin-thiadiazole derivative (39) | MCF-7 (Breast) | 3.84 | [5] |
| Ciprofloxacin-thiadiazole derivative (43) | MCF-7 (Breast) | 3.26 | [5] |
| Fluoroquinolone-diphenyl ether hybrid (18a) | U87 mg (Glioma) | 11.30 | [6] |
| Fluoroquinolone-diphenyl ether hybrid (18b) | U87 mg (Glioma) | 10.40 | [6] |
| Fluoroquinolone-diphenyl ether hybrid (18c) | U87 mg (Glioma) | 12.90 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Quantification: The bound dye is solubilized, and the absorbance is measured at approximately 515 nm. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the fluoroquinolone class, and by extension, likely for this compound derivatives, is the inhibition of type II topoisomerases.
Caption: Dual mechanism of action of this compound derivatives.
Beyond topoisomerase inhibition, some fluoroquinolone derivatives have been reported to exert their anticancer effects through other mechanisms, such as kinase inhibition.[6] However, specific signaling pathways uniquely modulated by the this compound scaffold have yet to be extensively studied.
Pharmacokinetics
The pharmacokinetic properties of fluoroquinolones are generally favorable, characterized by good oral bioavailability, extensive tissue distribution, and a moderate to long elimination half-life.[7] These properties are influenced by the substituents on the quinolone ring.
Table 3: General Pharmacokinetic Parameters of Representative Fluoroquinolones
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin | Reference(s) |
| Bioavailability (%) | 70-80 | >99 | ~90 | [7] |
| Volume of Distribution (L/kg) | 2-3 | ~1.3 | 1.7-2.7 | [8] |
| Protein Binding (%) | 20-40 | ~30 | ~40 | [8] |
| Elimination Half-life (h) | 3-5 | 6-8 | 12 | [7] |
| Primary Route of Elimination | Renal and non-renal | Primarily renal | Hepatic | [9] |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet under-investigated, area in medicinal chemistry. Based on the extensive data available for the broader fluoroquinolone class, derivatives of the this compound core are anticipated to possess significant antibacterial and anticancer activities. The strategic placement of the fluorine atom at the 5-position may offer unique electronic and steric properties that could be exploited to fine-tune the pharmacological profile, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Future research should focus on the development of efficient and scalable synthetic routes to the this compound core and the systematic exploration of its structure-activity relationships through the synthesis and biological evaluation of a diverse library of derivatives. Such studies are crucial to unlock the full therapeutic potential of this intriguing scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. ijbpas.com [ijbpas.com]
- 4. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 7. Dose and time dependencies of 5-fluorouracil pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoroquinolines via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry, providing a robust pathway for the synthesis of quinolines and their derivatives.[1][2] This reaction is particularly significant in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2] 5-Fluoroquinolines, a specific class of these compounds, are of particular interest as the fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.
This document provides detailed application notes and protocols for the synthesis of 5-fluoroquinolines utilizing the Gould-Jacobs reaction. It includes both classical thermal and modern microwave-assisted methodologies, quantitative data presentation, and visualizations of the reaction pathway and relevant biological mechanisms. While a specific, detailed protocol for 5-fluoroquinoline was not found in the available literature, this document presents a generalizable protocol and a closely related, well-documented synthesis of a fluoroquinolone to serve as a comprehensive guide for researchers. The synthesis of this compound would likely start from 3-fluoroaniline, and the provided protocols would require optimization for this specific substrate.
Reaction Mechanism and Pathway
The Gould-Jacobs reaction proceeds through a multi-step sequence:[1][2]
-
Condensation: The reaction commences with a nucleophilic attack of the aniline's amino group on an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]
-
Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system.[2]
-
Saponification: The ester group of the cyclized product is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield a quinoline-3-carboxylic acid.[1]
-
Decarboxylation: The final step involves the removal of the carboxylic acid group by heating, yielding the desired 4-hydroxyquinoline.[1] The product exists in tautomeric equilibrium with its 4-oxo form.[2]
Caption: General reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented: a classical thermal protocol and a modern microwave-assisted protocol. As a specific example, the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from 3-chloro-4-fluoroaniline is detailed.[3][4]
Protocol 1: Classical Thermal Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperatures for the cyclization step.[2]
Step 1: Condensation
-
In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2][3]
-
Heat the mixture to 145°C with stirring for approximately 1 hour.[3] The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[2]
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2]
-
Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature, which should cause the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate product to precipitate.[2]
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[2]
-
Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[5]
Step 3: Saponification (Optional)
-
Suspend the dried ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[2]
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[2]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]
-
Collect the solid by filtration, wash with cold water, and dry.[2]
Step 4: Decarboxylation (Optional)
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.[2]
-
The resulting crude 7-chloro-6-fluoro-4-hydroxyquinoline can be purified by recrystallization.[2]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2]
-
Reaction Setup: In a microwave vial, add the aniline (e.g., 3-chloro-4-fluoroaniline, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq).[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C) and hold for the specified time (e.g., 10-20 minutes).[2]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]
-
Purification: Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[2]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[2]
Caption: Generalized experimental workflow for the Gould-Jacobs synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of fluoroquinolones via the Gould-Jacobs reaction. Data is based on the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a representative example.
Table 1: Reaction Conditions for the Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
| Step | Reactants | Solvent | Temperature (°C) | Time (hours) |
| Condensation | 3-chloro-4-fluoroaniline, DEEM | None | 145 | 1 |
| Cyclization | Anilidomethylenemalonate intermediate | Diphenyl ether | ~250 | 0.5 - 1 |
Table 2: Yields and Product Characterization
| Product | Form | Melting Point (°C) | Yield (%) |
| Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | White to pale yellow solid | - | High |
| 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Solid | - | Good |
| 7-chloro-6-fluoro-4-hydroxyquinoline | Solid | - | Moderate to Good |
Note: Yields are highly dependent on the specific substrate and reaction conditions and require optimization.
Application in Drug Development: Mechanism of Action
5-Fluoroquinolines, like other fluoroquinolone antibiotics, exert their antibacterial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[3] The fluoroquinolone molecule stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.
Caption: Mechanism of action of 5-fluoroquinolones.
References
Application Notes and Protocols for the Purification of 5-Fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 5-fluoroquinoline derivatives, a critical class of compounds in pharmaceutical research and development. The selection of an appropriate purification method is paramount to obtaining high-purity materials essential for accurate biological evaluation and subsequent clinical applications. This document outlines common purification strategies, including recrystallization, column chromatography, and acid-base extraction, providing detailed experimental procedures and comparative data to guide researchers in choosing the most effective method for their specific this compound derivative.
Overview of Purification Strategies
The purification of this compound derivatives from crude reaction mixtures aims to remove unreacted starting materials, reagents, by-products, and isomers. The choice of purification technique is dictated by the physicochemical properties of the target compound (e.g., polarity, solubility, crystallinity), the nature of the impurities, and the desired scale of purification.
Commonly employed purification methods include:
-
Recrystallization: A highly effective technique for purifying crystalline solid compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline solids, oils, and for separating closely related isomers.
-
Acid-Base Extraction: An extractive work-up technique that separates acidic or basic compounds from neutral species by converting them into their water-soluble salt forms. This method is particularly useful for purifying this compound derivatives which often possess a basic nitrogen atom in the quinoline ring system.
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data from the literature on the purification of various this compound derivatives. These tables are intended to provide a comparative overview of the efficiency of different purification methods.
Table 1: Recrystallization of this compound Derivatives
| Compound | Crude Purity | Recrystallization Solvent(s) | Final Purity | Yield/Recovery | Reference |
| 5-Fluoro-2-methyl-8-nitroquinoline | Not specified | Methanol or Ethanol | High | Good | [1] |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Not specified | Chloroform/Methanol | >95% | 92% | [2] |
| 5-Substituted Chloro Fluoroquinolone Intermediate | Not specified | Suitable solvent | High | Good | [3] |
| 5-Substituted Morpholine Fluoroquinolone Derivative | Not specified | Suitable solvent | High | Good | [3] |
Table 2: Column Chromatography of this compound Derivatives
| Compound | Stationary Phase | Eluent System | Final Purity | Yield/Recovery | Reference |
| 5-Fluoro-2-methyl-8-nitroquinoline | Silica Gel | Hexane/Ethyl Acetate | High | Good | [1] |
| 5-Morpholine Fluoroquinolone Derivatives | Silica Gel | Petroleum Ether/Acetone | Not specified | Not specified | [3] |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Not specified | Not specified | Pure | 92% | [2] |
Table 3: HPLC Analysis for Purity Assessment of Fluoroquinolones
| Compound | Column | Mobile Phase | Retention Time (min) | Resolution | Reference |
| WCK 1152 (a fluoroquinolone) | YMC Pack ODS AM (C18) | Acetonitrile/Trifluoroacetic acid buffer | Not specified | > 4 | [4] |
| Ciprofloxacin | C18 | Acetonitrile/Phosphoric acid buffer | ~8.96 | > 1.3 | |
| Norfloxacin | C18 | Phosphate buffer/Acetonitrile | 2.940 | > 2.0 | |
| Moxifloxacin | C18 | Phosphate buffer/Acetonitrile | 3.363 | > 2.0 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods for purifying this compound derivatives.
Protocol 1: Recrystallization
Recrystallization is an ideal method for purifying solid this compound derivatives that are stable to heat. The key to successful recrystallization is the selection of an appropriate solvent.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/hexane)[1]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to its boiling point with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for purifying a wide range of this compound derivatives, including oils and non-crystalline solids, and for separating isomers.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)[1]
-
Beakers or flasks for fraction collection
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in a series of test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure desired compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 3: Acid-Base Extraction
This technique is particularly useful for separating basic this compound derivatives from neutral or acidic impurities.
Materials:
-
Crude this compound derivative dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)
-
Separatory funnel
-
Beakers or flasks
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture containing the this compound derivative in a water-immiscible organic solvent.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The basic this compound derivative will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral and acidic impurities can be discarded or processed further if it contains other compounds of interest.
-
Basification: Cool the acidic aqueous extract in an ice bath and slowly add an aqueous base solution (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated this compound derivative will be neutralized and precipitate out of the solution or form an oily layer.
-
Back-Extraction: Extract the neutralized aqueous solution with a fresh portion of an organic solvent (e.g., dichloromethane) to recover the purified this compound derivative. Repeat the extraction two to three times.
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the purification methods described.
Caption: A generalized workflow for the purification of a solid this compound derivative by recrystallization.
Caption: A standard workflow for the purification of a this compound derivative using column chromatography.
Caption: A logical workflow for the purification of a basic this compound derivative using acid-base extraction.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of 5-Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of 5-fluoroquinolone compounds against clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter in the assessment of antimicrobial efficacy.[1][2] The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Introduction
5-Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Determining the MIC of novel or existing 5-fluoroquinolones is fundamental for assessing their potency, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.[2] The two primary methods for MIC determination are broth microdilution and agar dilution.[1][4]
Key Methodologies
This document outlines the protocols for two standard methods:
-
Broth Microdilution: This method involves preparing serial dilutions of the 5-fluoroquinolone in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[5][6][7]
-
Agar Dilution: In this method, varying concentrations of the 5-fluoroquinolone are incorporated into molten agar, which is then poured into Petri dishes.[2][5][8] A standardized bacterial inoculum is then spotted onto the surface of the agar plates.[1]
Experimental Protocols
Broth Microdilution Method
a. Materials:
-
5-Fluoroquinolone compound
-
Appropriate solvent for the 5-fluoroquinolone (e.g., water, 0.1 M NaOH, or DMSO)[9]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test and quality control strains)
-
Sterile petri dishes, tubes, and pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
b. Protocol:
-
Preparation of 5-Fluoroquinolone Stock Solution: Prepare a stock solution of the 5-fluoroquinolone at a concentration of 1000 µg/mL or higher in a suitable solvent.[2] For most fluoroquinolones, sterile distilled water is an appropriate solvent.[1][10] Filter-sterilize the stock solution.
-
Preparation of Serial Dilutions: Perform serial twofold dilutions of the 5-fluoroquinolone stock solution in CAMHB to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).[2] This is typically done directly in the 96-well microtiter plate.[6]
-
Add 100 µL of CAMHB to all wells of a microtiter plate.[6]
-
Add 100 µL of the 2x final concentration of the antibiotic to the first column of wells.[6]
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10.[6] Discard the final 100 µL from column 10.[6] Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[6]
-
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1] Add 100 µL of this diluted inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.[2]
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Reading the MIC: The MIC is the lowest concentration of the 5-fluoroquinolone that completely inhibits visible growth of the organism.[1][2] This can be determined by visual inspection or with the aid of a microplate reader.[2][11] The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Agar Dilution Method
a. Materials:
-
5-Fluoroquinolone compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains (test and quality control strains)
-
Spectrophotometer or McFarland turbidity standards
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
b. Protocol:
-
Preparation of 5-Fluoroquinolone Stock Solution: Prepare a stock solution as described for the broth microdilution method.
-
Preparation of Antibiotic-Agar Plates: Prepare serial twofold dilutions of the 5-fluoroquinolone in sterile distilled water.[2] For each concentration, add 1 mL of the antibiotic dilution to 19 mL of molten MHA (maintained at 45-50°C) to achieve the final desired concentration.[2] Pour the agar into sterile Petri dishes and allow them to solidify.[2] A drug-free plate should also be prepared as a growth control.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.[2]
-
Inoculation: Using an inoculum replicating device, spot a defined volume of the bacterial suspension onto the surface of each agar plate, including the growth control. The final inoculum on the agar surface should be approximately 1 x 10⁴ CFU/spot.[1]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the 5-fluoroquinolone that completely inhibits the visible growth of the bacteria. A faint haze or one to two colonies at the inoculation spot is disregarded.[1]
Data Presentation
Quality Control (QC) Ranges for 5-Fluoroquinolones
Regular testing of quality control strains is essential to ensure the accuracy and reproducibility of the MIC assay.[12] The following table provides the CLSI-recommended MIC ranges for select 5-fluoroquinolones against standard ATCC quality control strains.
| 5-Fluoroquinolone | Quality Control Strain | CLSI Recommended MIC Range (µg/mL) |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 - 0.016 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 | |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | |
| Enterococcus faecalis ATCC 29212 | 0.25 - 2 | |
| Levofloxacin | Escherichia coli ATCC 25922 | 0.008 - 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | |
| Staphylococcus aureus ATCC 29213 | 0.06 - 0.25 | |
| Enterococcus faecalis ATCC 29212 | 0.25 - 2 |
Note: These ranges are subject to change and should be verified against the latest CLSI M100 document.[13][14][15]
Visualization of Experimental Workflow
Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Dilution Workflow
Caption: Workflow for the Agar Dilution MIC Assay.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Microbroth versus agar dilution for susceptibility testing of fluoroquinolones and other agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Print Article | Clinical Medicine & Research [clinmedres.org]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Topoisomerase II Inhibition Assay Using 5-Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the inhibitory activity of 5-fluoroquinolones against human topoisomerase II. The protocols are intended for researchers in academia and industry involved in drug discovery, pharmacology, and toxicology.
Introduction
Topoisomerase II is a critical enzyme that modulates the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation. This makes it an important target for antimicrobial and anticancer drugs. Fluoroquinolones are a class of antibiotics that primarily target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[1] While their affinity for human topoisomerase II is significantly lower, some fluoroquinolones have been shown to inhibit the human enzyme at high concentrations.[2][3] This has implications for both potential off-target effects and the exploration of fluoroquinolone scaffolds for anticancer applications.
The primary mechanism of fluoroquinolones against bacterial topoisomerases is the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death.[3] However, their interaction with human topoisomerase II appears to be different. At high concentrations, some 5-fluoroquinolones act as catalytic inhibitors, primarily affecting the DNA relaxation activity of the enzyme without significantly stabilizing the cleavage complex.[2][3]
This document outlines two key in vitro assays to characterize the inhibitory effects of 5-fluoroquinolones on human topoisomerase II: the DNA Relaxation Assay and the DNA Decatenation Assay.
Data Presentation
The inhibitory activity of 5-fluoroquinolones against human topoisomerase II is generally weak, requiring high concentrations to observe an effect. The following table summarizes the available quantitative data for selected fluoroquinolones. It is important to note that direct IC50 values for the inhibition of purified human topoisomerase II by a broad range of 5-fluoroquinolones are not widely reported in the literature, reflecting their modest activity.
| 5-Fluoroquinolone | Enzyme Isoform(s) | Assay Type | Observed Inhibitory Concentration | Reference |
| Ciprofloxacin | Topoisomerase IIα and IIβ | DNA Relaxation | Limited inhibition below 200–300 μM | [2] |
| Gemifloxacin | Topoisomerase IIα and IIβ | DNA Relaxation | Significant inhibition at 50–100 μM; complete inhibition by 200 μM | [2] |
| Ciprofloxacin | Intracellular Topoisomerase II | DNA Double-Strand Breaks | Marked induction at 80 µg/mL in human lymphoblastoid cells | [1] |
| Levofloxacin Derivatives (Novel) | Topoisomerase IIβ | Cytotoxicity (Anticancer) | IC50 values in the low µM range against various cancer cell lines | [4] |
Note: The data for levofloxacin derivatives highlight the potential for modifying the fluoroquinolone scaffold to achieve more potent inhibition of human topoisomerase II for therapeutic purposes, such as in oncology.
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in the presence of ATP. Catalytic inhibitors will prevent this relaxation, leaving the DNA in its supercoiled form.
Materials:
-
Human Topoisomerase IIα or IIβ enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.75 M KCl, 1 mM EDTA, 50 mM MgCl₂, 25% glycerol)
-
10 mM ATP solution
-
5-fluoroquinolone compounds of interest
-
DMSO (for dissolving compounds)
-
Stop Solution (e.g., 5% SDS, 25 mM EDTA)
-
Proteinase K (e.g., 10 mg/mL)
-
6x DNA Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Distilled, deionized water
Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
1 µL of 5-fluoroquinolone solution at various concentrations (or DMSO for control)
-
x µL of distilled water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human topoisomerase II enzyme to each reaction tube. Mix gently by flicking the tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the topoisomerase II.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA Loading Dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel in 1x TAE or TBE buffer until there is adequate separation between supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of relaxation is indicated by the persistence of the supercoiled DNA band compared to the control reaction where the DNA should be mostly in the relaxed form. Quantify the band intensities to determine the percentage of inhibition.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. This is a specific activity of type II topoisomerases.
Materials:
-
Human Topoisomerase IIα or IIβ enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
10 mM ATP solution
-
5-fluoroquinolone compounds of interest
-
DMSO
-
Stop Solution
-
Proteinase K
-
6x DNA Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Distilled, deionized water
Protocol:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube (20 µL final volume):
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
2 µL of kDNA (e.g., 0.2 µg/µL)
-
1 µL of 5-fluoroquinolone solution at various concentrations (or DMSO for control)
-
x µL of distilled water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human topoisomerase II enzyme.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Add 2 µL of Stop Solution.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for 30 minutes.
-
Sample Preparation: Add 4 µL of 6x DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel with a DNA stain. The large kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Visualization and Analysis: Visualize the gel under UV light. Inhibition of decatenation is observed as a decrease in the intensity of the decatenated minicircle bands compared to the control.
Visualizations
Mechanism of 5-Fluoroquinolone Inhibition of Human Topoisomerase II
The following diagram illustrates the catalytic cycle of human topoisomerase II and the proposed mechanism of inhibition by 5-fluoroquinolones, which primarily involves interference with the DNA relaxation process rather than stabilization of the cleavage complex.
References
- 1. [PDF] Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assessment of 5-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 5-fluoroquinoline on various cell lines. This document outlines detailed protocols for commonly used cell viability assays, including the MTT and XTT metabolic assays, as well as the Annexin V/Propidium Iodide (PI) apoptosis assay.
Introduction to Cytotoxicity of Quinoline Derivatives
Quinoline derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including potent anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel quinoline compounds like this compound is a crucial step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays are fundamental tools to quantify the dose-dependent effects of such compounds on cell viability and to elucidate the underlying mechanisms of cell death.[1][2]
Commonly employed assays measure various cellular parameters, such as metabolic activity, plasma membrane integrity, and markers of programmed cell death (apoptosis).[1][2] The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[1]
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected range of activity for quinoline compounds.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [3] |
| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12, 9.19, 11.34 | [1] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [1] |
| 4-substituted quinolines (HTI 21, HTI 22) | Not specified | Exhibited highest cytotoxicity | [4] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-treated (solvent only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]
-
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method that measures cellular metabolic activity.[10] Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Thaw the XTT reagent and the electron-coupling reagent.
-
Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
-
XTT Addition and Incubation:
-
After the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[10]
-
Incubate the plate at 37°C for 2-4 hours. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the orange formazan product at a wavelength of 450 nm. A reference wavelength of 660 nm can be used for background correction.[11]
-
Workflow for XTT Assay
Caption: Workflow of the XTT cell viability assay.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Cell Washing:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols: 5-Fluoroquinoline Derivatives as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-fluoroquinoline derivatives, exemplified by the widely studied antibiotic ciprofloxacin, as versatile molecular probes. The inherent fluorescence of the fluoroquinolone scaffold and the ability to chemically modify it allow for a range of applications in cellular imaging, drug-target interaction studies, and antimicrobial resistance research.
Introduction to this compound Probes
Quinolone-based compounds are not only significant for their antibacterial properties but also serve as valuable molecular tools.[1] The addition of a fluorine atom to the quinoline ring structure enhances their utility, and derivatives can be synthesized to act as fluorescent probes for various biological investigations.[2][3] These probes are instrumental in studying bacterial penetration, efflux mechanisms, and the interaction with their primary target, DNA gyrase.[3][4]
Key Applications and Methodologies
The primary applications of this compound-based probes, particularly fluorescent derivatives of ciprofloxacin, include:
-
Visualizing Bacterial Uptake and Efflux: Fluorescently tagged ciprofloxacin allows for real-time imaging of its accumulation inside bacterial cells and subsequent removal by efflux pumps.[3][5]
-
Studying Drug-Target Interactions: These probes can be used to investigate the binding and inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7]
-
Screening for Efflux Pump Inhibitors (EPIs): The probes serve as a tool in high-throughput screening assays to identify compounds that can block efflux pumps and potentially reverse antibiotic resistance.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for ciprofloxacin and its fluorescent derivatives, providing a basis for experimental design and comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin and its Fluorescent Derivatives [1][3]
| Compound/Probe | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 13883) |
| Ciprofloxacin | 0.25 µg/mL | 0.008 µg/mL | 0.25 µg/mL | 0.016 µg/mL |
| Cipro-N₃ (Azide) | 0.5 µg/mL | 0.03 µg/mL | 1 µg/mL | 0.125 µg/mL |
| Cipro-NBD (Green) | 8 µg/mL | 1 µg/mL | >64 µg/mL | 4 µg/mL |
| Cipro-DMACA (Blue) | 4 µg/mL | 2 µg/mL | 16 µg/mL | 2 µg/mL |
Table 2: Photophysical Properties of Fluoroquinolone Derivatives [8]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Ciprofloxacin | 310-390 | 350-650 | 0.03 - 0.3 |
| Norfloxacin | 310-390 | 350-650 | 0.03 - 0.3 |
| Ofloxacin | 310-390 | 350-650 | 0.03 - 0.3 |
Experimental Protocols
Protocol 1: Synthesis of Fluorescent Ciprofloxacin Probes
This protocol describes the synthesis of fluorescent ciprofloxacin probes using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach.[3]
Materials:
-
Ciprofloxacin
-
Tosylated 3-azidopropanol
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Acetonitrile
-
Alkyne-functionalized fluorophores (e.g., NBD-alkyne, DMACA-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Synthesis of Ciprofloxacin-azide (Cipro-N₃):
-
Reflux a mixture of ciprofloxacin, tosylated 3-azidopropanol, NaHCO₃, and NaI in acetonitrile for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the mixture and evaporate the solvent to obtain the ciprofloxacin-azide derivative.
-
-
Click Chemistry Reaction:
-
Dissolve the ciprofloxacin-azide and the alkyne-fluorophore in a 1:1 mixture of DMF and water.
-
Add sodium ascorbate followed by copper(II) sulfate to the reaction mixture.
-
Heat the reaction at 60°C for 1 hour.
-
Purify the resulting fluorescent probe using reverse-phase high-performance liquid chromatography (HPLC).
-
Protocol 2: Confocal Microscopy for Bacterial Imaging
This protocol details the use of fluorescent ciprofloxacin probes to visualize bacterial uptake and the effect of efflux pump inhibitors.[3][9]
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus) grown to mid-log phase
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent ciprofloxacin probe (e.g., Cipro-NBD)
-
Efflux pump inhibitor (EPI), e.g., carbonyl cyanide 3-chlorophenylhydrazone (CCCP)
-
Nucleic acid stain (e.g., Hoechst 33342 or Syto-9)
-
Membrane stain (e.g., FM4-64FX)
-
Confocal microscope
Procedure:
-
Bacterial Cell Preparation:
-
Grow bacteria in CAMHB to an OD₆₀₀ of 0.4-0.6.
-
Centrifuge the culture and wash the pellet with HBSS.
-
-
Probe Loading:
-
Resuspend the bacterial pellet in HBSS containing the fluorescent ciprofloxacin probe (50-100 µM).
-
For studying efflux inhibition, add an EPI (e.g., 10 µM CCCP).
-
Incubate at 37°C for 30-45 minutes.
-
-
Staining and Mounting:
-
Wash the cells with HBSS to remove the excess probe.
-
Resuspend in HBSS containing a nucleic acid stain (e.g., 5 µg/mL Hoechst 33342) and incubate for 20 minutes.
-
Wash the cells and then resuspend in a membrane stain solution (e.g., 5 µg/mL FM4-64FX) on ice for 5 minutes.
-
Wash the final pellet and resuspend in a small volume of HBSS.
-
-
Imaging:
-
Mount the bacterial suspension on a microscope slide.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.
-
Protocol 3: DNA Gyrase Cleavage Assay
This assay is used to determine the ability of fluoroquinolones to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.[10][11][12]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified DNA gyrase
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound derivative solution
-
Sodium dodecyl sulfate (SDS)
-
Proteinase K
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the 5X assay buffer, supercoiled pBR322 DNA, and the this compound derivative at various concentrations.
-
Add purified DNA gyrase to the reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Protein Digestion:
-
Stop the reaction by adding SDS to a final concentration of 1%.
-
Add proteinase K and incubate at 37°C for 30 minutes to digest the gyrase.
-
-
Analysis:
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The amount of linear DNA corresponds to the level of DNA cleavage induced by the fluoroquinolone.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This ternary complex of drug-enzyme-DNA blocks the progression of the replication fork, leading to the accumulation of DNA damage and ultimately, bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. elearning.unimib.it [elearning.unimib.it]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. benchchem.com [benchchem.com]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
"analytical method development for 5-fluoroquinoline quantification"
An Application Note and Protocol for the Analytical Method Development and Quantification of 5-Fluoroquinoline
Introduction
This compound is a heterocyclic aromatic organic compound and a key structural motif found in a class of broad-spectrum synthetic antibiotics known as fluoroquinolones. The precise and accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of bulk drug substances. This document provides a comprehensive guide to developing and validating an analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique. Additionally, considerations for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed for applications requiring lower detection limits.
Analytical Technique Overview
The primary analytical techniques suitable for quantifying small organic molecules like this compound are HPLC with Ultraviolet (UV) detection and LC-MS/MS.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable technique for the quantification of fluoroquinolones.[2] It offers a balance of sensitivity, specificity, and cost-effectiveness, making it ideal for routine analysis in quality control settings. The method relies on the chromatographic separation of the analyte on a stationary phase followed by detection based on its UV absorbance.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices, LC-MS/MS is the preferred method.[1][4] This technique combines the separation power of HPLC with the specific and sensitive detection capabilities of mass spectrometry, allowing for quantification at very low concentrations.[5][6]
Experimental Workflow
The overall process for the quantification of this compound involves several key stages, from initial sample handling to final data analysis and reporting.
Caption: General workflow for this compound quantification.
Detailed Experimental Protocols
This section outlines the detailed methodology for quantifying this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm Nylon or PTFE syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
-
Phosphate Buffer (10 mM, pH 3.1): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.1 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Prepare a mixture of 10 mM Phosphate Buffer (pH 3.1) and Acetonitrile in a 70:30 (v/v) ratio.[3] Mix well and degas by sonication for 15-20 minutes.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution to obtain concentrations ranging from 2 to 10 µg/mL.[3] These solutions will be used to construct the calibration curve.
Sample Preparation
-
For Bulk Drug: Accurately weigh an amount of the powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.[3] Further dilute this solution with the diluent to fall within the calibration range (e.g., to 5 µg/mL).
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.[7] Filter the solution through a 0.45 µm syringe filter before further dilution to the required concentration.
Chromatographic Conditions
-
Column: Welchrom C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase: Phosphate Buffer (pH 3.1) : Acetonitrile (70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at 25 °C.[8]
-
Injection Volume: 20 µL.[8]
-
Detection Wavelength: 293 nm (or the absorbance maximum of this compound).[3]
-
Run Time: Approximately 10 minutes.[3]
HPLC Analysis and System Suitability Workflow
Caption: Detailed workflow for HPLC analysis and system suitability.
Data Presentation and Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters are summarized below.
Summary of Method Validation Parameters
The following table presents typical performance characteristics expected from a validated HPLC-UV method for fluoroquinolone analysis.[1][3]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | Correlation Coefficient (r²) ≥ 0.999 | > 0.999 |
| Range | 2 - 10 µg/mL | 2 - 10 µg/mL[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0%[10] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% | < 2.0% |
| Intermediate (Inter-day) ≤ 2.0% | < 2.0% | |
| Specificity | No interference from excipients/blank | Peak purity > 99% |
Validation Procedures
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (2, 4, 6, 8, 10 µg/mL). Perform a linear regression analysis and determine the correlation coefficient (r²).[10]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.[10]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a single standard concentration (e.g., 5 µg/mL) on the same day and calculate the Relative Standard Deviation (%RSD).[10]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument and calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[11]
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure there are no interfering peaks at the retention time of this compound. A PDA detector can be used to assess peak purity.
Considerations for LC-MS/MS Method Development
For analyses requiring higher sensitivity, an LC-MS/MS method should be developed.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds like this compound.[1]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, selecting a precursor ion (e.g., [M+H]⁺) and one or two product ions for specificity and confirmation.[6]
-
Sample Preparation: For complex matrices like plasma or wastewater, a Solid-Phase Extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.[2][4]
Conclusion
The RP-HPLC method detailed in this application note provides a robust, accurate, and precise procedure for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is straightforward to implement in a standard quality control laboratory. Proper validation in accordance with ICH guidelines is essential to ensure the reliability of the results. For trace-level quantification in complex matrices, the development of a more sensitive LC-MS/MS method is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 3. questjournals.org [questjournals.org]
- 4. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moca.net.ua [moca.net.ua]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. ijsred.com [ijsred.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Fluoroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoroquinoline is a fluorinated derivative of quinoline. Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents with a wide range of applications in human and veterinary medicine.[1][2] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of fluoroquinolones due to its specificity, sensitivity, and robustness.[1][3] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. A mobile phase consisting of an acetonitrile and phosphate buffer mixture is used for isocratic elution.[1][4] Detection and quantification are performed using a UV detector at an appropriate wavelength.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water.
2. Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v). Degas the mobile phase before use. The United States Pharmacopeia (USP) suggests a mobile phase for ciprofloxacin analysis consisting of a mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (87:13) with a flow rate of 1.5 mL/min.[2] Another study recommends a mobile phase of acetonitrile and phosphate buffer (pH 5.5; 15 mM) in a 13:87 (v/v) ratio.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (This is a typical wavelength for fluoroquinolones and may need to be optimized for this compound)[1] |
| Run Time | 10 minutes |
4. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 20 µL of the prepared sample solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The quantitative data for the HPLC method for this compound analysis is summarized in the table below. These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (min) | ~ 5.0 (estimated) |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][5] The validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described method is simple, reliable, and can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. Method validation should be performed to ensure its suitability for the intended application.
References
- 1. moca.net.ua [moca.net.ua]
- 2. researchgate.net [researchgate.net]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in 5-fluoroquinoline synthesis"
Welcome to the technical support center for the synthesis of 5-fluoroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize experimental outcomes.
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during the synthesis of 5-fluoroquinolines, presented in a question-and-answer format.
Issue 1: Low Yield in Friedländer Synthesis of 5-Fluoroquinoline
Question: My Friedländer synthesis of a this compound derivative is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Friedländer synthesis of 5-fluoroquinolines can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the precursors. Here’s a systematic approach to troubleshooting:
1. Catalyst and Reaction Conditions:
The choice of catalyst and reaction conditions is critical.[1][2] Both acid and base catalysts can be employed, and their effectiveness is substrate-dependent.[3]
-
Catalyst Screening: Experiment with different catalysts to find the optimal one for your specific substrates. Lewis acids like ZrCl₄ or metal triflates, and even metal-organic frameworks (MOFs), have shown high efficacy in promoting the reaction.[1][4]
-
Temperature and Time Optimization: The reaction temperature and duration are crucial. While higher temperatures can accelerate the reaction, they may also lead to decomposition and byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance.[5] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[5]
Quantitative Data on Catalyst and Solvent Effects:
The following table summarizes the impact of different catalysts and solvents on the yield of a model Friedländer reaction. While this data is for a related quinoline synthesis, the trends can be extrapolated to this compound systems.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | 2 | 92 | [1] |
| p-TsOH (10) | Solvent-free | 120 | 0.5 | 95 | [3] |
| Iodine (10) | EtOH | Reflux | 3 | 91 | [3] |
| KOH (20) | EtOH | Reflux | 5 | 85 | [3] |
| Fe₃O₄@SiO₂–APTES-TFA (0.2 eq) | Solvent-free | 100 | 0.08 | 96 | [4] |
2. Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure your 2-amino-fluorobenzaldehyde/ketone and the α-methylene carbonyl compound are pure. Impurities can interfere with the reaction and lead to side products.
-
Stoichiometric Ratio: A slight excess (1.1-1.2 equivalents) of the α-methylene carbonyl compound is often used to drive the reaction to completion.
3. Side Reactions:
Self-condensation of the ketone or aldehyde (aldol condensation) is a common side reaction, especially under basic conditions.[3] Using milder conditions or a different catalyst can help minimize this.
Troubleshooting Workflow:
Issue 2: Vigorous Reaction and Tar Formation in Skraup Synthesis
Question: My Skraup synthesis with 3-fluoroaniline is extremely vigorous and produces a significant amount of tar, making product isolation difficult and lowering the yield. How can I control the reaction and minimize tar formation?
Answer:
The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[6] The use of a fluorinated aniline can further influence the reaction's progress. Here are key strategies to manage the reaction and improve your outcome:
1. Moderating the Reaction:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the exothermicity.[6] Boric acid can also be used.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). Maintaining a low temperature during the initial mixing is critical.
-
Efficient Stirring: Use a robust mechanical stirrer to ensure good mixing, which helps dissipate heat and prevent localized hotspots.[6]
2. Minimizing Tar Formation:
-
Optimize Temperature: Avoid excessively high temperatures. Gently heat the mixture to initiate the reaction, and then control the exothermic phase. Prolonged heating at high temperatures will increase tar formation.[6]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the vigorous nature of the reaction. Arsenic acid is known to result in a less violent reaction.[7]
3. Purification Strategy:
The crude product from a Skraup synthesis is often a dark, tarry residue.
-
Steam Distillation: This is the most effective method for separating the volatile this compound from the non-volatile tar.[6] After making the reaction mixture alkaline, steam is passed through to carry over the product.
-
Extraction: The quinoline can then be extracted from the aqueous distillate using an organic solvent.
Experimental Protocol: Moderated Skraup Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-fluoroaniline (1.0 mol), glycerol (3.0 mol), and ferrous sulfate heptahydrate (0.1 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid (3.5 mol) through the dropping funnel with vigorous stirring and cooling in an ice bath.
-
Reaction: Gently heat the mixture. Once the reaction begins (indicated by boiling), remove the heat source and allow the exothermic reaction to proceed. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Purification: Perform steam distillation to isolate the crude this compound. Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.
Logical Diagram for Mitigating Tar Formation:
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent at the 5-position affect the regioselectivity of the synthesis?
The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. In reactions like the Skraup or Doebner-von Miller synthesis, this can influence the position of cyclization. For a 3-fluoroaniline precursor, cyclization can lead to a mixture of 5-fluoro- and 7-fluoroquinolines. Controlling the regioselectivity can be challenging and may require careful optimization of reaction conditions, such as temperature and catalyst choice, to favor the desired isomer.[6]
Q2: What are common byproducts in this compound synthesis?
Besides tar, common byproducts can include:
-
Isomeric Products: As mentioned above, reactions with meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.
-
Over-oxidation or Degradation Products: The harsh conditions of some syntheses can lead to the degradation of the desired product.
-
Polymerization Products: Especially in the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compound can polymerize under acidic conditions.[8]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
Q3: What is the best method for purifying crude this compound?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of hexane and ethyl acetate is commonly used.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification method.[7]
-
Steam Distillation: As mentioned for the Skraup synthesis, this is particularly useful for separating volatile quinolines from non-volatile tars.[6]
Q4: Can I use a Doebner-von Miller reaction to synthesize 5-fluoroquinolines?
Yes, the Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl compound, is a viable method.[9] For example, reacting 3-fluoroaniline with crotonaldehyde can yield 5-fluoro-2-methylquinoline. However, similar to the Skraup synthesis, you may face challenges with regioselectivity and polymerization of the aldehyde. Optimization of the acid catalyst and reaction temperature is key to achieving a good yield of the desired product.
Q5: Are there "greener" alternatives for synthesizing 5-fluoroquinolines?
Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis. Some approaches include:
-
Catalyst-free reactions in water: The Friedländer synthesis has been successfully performed in water without a catalyst.[1]
-
Microwave-assisted synthesis: This can significantly reduce reaction times, energy consumption, and sometimes the need for harsh solvents.[5]
-
Use of solid acid catalysts: Reusable solid acid catalysts can replace corrosive liquid acids like sulfuric acid.[10]
Experimental Protocols
Detailed Protocol: Friedländer Synthesis of Ethyl 2-methyl-5-fluoro-4-phenylquinoline-3-carboxylate (Illustrative)
This protocol is adapted from general Friedländer synthesis procedures and serves as a starting point for optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-fluorobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound derivative.
Signaling Pathways and Workflows
Troubleshooting Regioselectivity in this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-fluoroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for preparing this compound derivatives?
A1: The most common and versatile methods for synthesizing the quinoline core, which can be adapted for this compound derivatives, include the Friedländer Synthesis, the Gould-Jacobs Reaction, and the Skraup Synthesis.[1][2][3]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[4][5] It is catalyzed by acids or bases.[6]
-
Gould-Jacobs Reaction: This route is particularly useful for preparing 4-hydroxyquinoline derivatives. It starts with the condensation of a substituted aniline (like 3-fluoroaniline) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2][7]
-
Skraup Synthesis: This reaction produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[3] While a classic method, it can be a violent reaction, though modifications have been developed to improve safety and yield.[8]
Q2: What is the primary mechanism of action for the biological activity of many fluoroquinolone derivatives?
A2: Fluoroquinolone derivatives primarily function as antibacterial agents by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10][11] In the context of anticancer activity, they often target the human equivalent, Topoisomerase II.[12] This inhibition blocks DNA replication and repair, leading to DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis (programmed cell death).[12]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: If you suspect that your reactants or intermediates are sensitive to air or moisture, it is advisable to conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[13] Ensure all glassware is oven-dried before use and use anhydrous solvents.
Q4: Can microwave irradiation be used to improve my reaction?
A4: Yes, microwave-assisted organic synthesis can significantly accelerate reaction times and, in some cases, improve product yields compared to conventional heating methods.[14][15] This technique is particularly effective for reactions requiring high temperatures, such as the thermal cyclization step in the Gould-Jacobs reaction or certain Friedländer syntheses.[16][17]
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of the desired this compound derivative is consistently low.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Temperature | The cyclization steps in quinoline syntheses like the Gould-Jacobs and Friedländer reactions are often temperature-sensitive.[13] For thermal cyclizations, ensure the temperature is high enough (often >250°C) for the reaction to proceed efficiently.[17] Conversely, excessively high temperatures can lead to decomposition.[17] Optimize the temperature in small increments. |
| Incorrect Solvent | The choice of solvent can significantly impact yield. For high-temperature reactions, use a high-boiling, inert solvent like diphenyl ether, mineral oil, or Dowtherm A to maintain a consistent reaction temperature and improve outcomes.[13][17] |
| Catalyst Inefficiency | The type and amount of catalyst can be critical. For Friedländer synthesis, experiment with different acid (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or base catalysts to find the most effective one for your specific substrates.[4][5] Ensure the catalyst is pure and active. |
| Incomplete Reaction | The reaction may not be running for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[13] |
| Side Reactions | Undesired side reactions, such as aldol condensation of ketones in the Friedländer synthesis, can reduce the yield of the main product.[1] Using an imine analog of the o-aminoaryl ketone or carefully controlling the base concentration and temperature can mitigate this.[1] |
Poor Regioselectivity
Problem: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired isomer. This is common when using unsymmetrical starting materials.[13]
| Potential Cause | Troubleshooting Steps & Solutions |
| Unsymmetrical Ketone (Friedländer Synthesis) | Condensation can occur on either side of the carbonyl group. To direct the reaction to one side, consider using a ketone with a directing group, such as a phosphoryl group on one of the α-carbons.[1] The choice of an appropriate amine catalyst or ionic liquid has also been shown to control regioselectivity.[1] |
| Substituted Aniline (Skraup/Gould-Jacobs) | With meta-substituted anilines (e.g., 3-fluoroaniline), cyclization can lead to both 5- and 7-substituted quinolines. The Gould-Jacobs reaction is generally effective for anilines with electron-donating groups at the meta-position.[2] The ratio of products can be influenced by the reaction conditions; systematic optimization of acid concentration and temperature may favor one isomer over the other. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for optimizing quinoline synthesis.
Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction [14]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 5 | 11 | 1 |
| 2 | 300 | 2 | 24 | 37 |
| 3 | 250 | 20 | 10 | 20 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 24 | 47 |
| Reaction of aniline with diethyl ethoxymethylenemalonate. |
Table 2: Catalyst Optimization for a Multicomponent Synthesis of a Quinolinone Derivative [18]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 120 | 10 | 0 |
| 2 | Alum (10) | 100 | 2 | 97 |
| 3 | Alum (10) | 80 | 5 | 85 |
| 4 | Alum (10) | 120 | 2 | 92 |
| Reaction performed under microwave irradiation in PEG-400 solvent. |
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
This protocol is adapted from procedures utilizing microwave heating to accelerate the Gould-Jacobs reaction.[14][17]
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial with a magnetic stirring bar
-
Microwave synthesis system
-
Acetonitrile (ice-cold)
-
Filtration apparatus
Procedure:
-
Reactant Mixing: In a 2-5 mL microwave vial equipped with a magnetic stirring bar, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-3.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300°C and hold for 5 minutes.[14] Monitor the internal pressure, which may reach approximately 24 bar.[14]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile.
-
Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product by HPLC-MS to determine purity and confirm its identity.
Protocol 2: Acid-Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the Friedländer annulation using an acid catalyst under solvent-free conditions.[4][5]
Materials:
-
2-amino-5-fluorobenzophenone (or other suitable 2-aminoaryl ketone)
-
Ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
p-Toluenesulfonic acid (p-TsOH) or molecular iodine
-
Reaction flask
-
Heating source (heating mantle or oil bath)
-
Ethanol for recrystallization
Procedure:
-
Reactant Setup: In a round-bottom flask, combine the 2-amino-5-fluorobenzophenone (1.0 eq), the ketone (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (10-20 mol%).
-
Heating: Heat the reaction mixture (e.g., to 80-120°C) with stirring. The reaction is often performed neat (solvent-free).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and neutralize the catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Experimental & Logical Workflows
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Caption: A logical diagram for troubleshooting low product yields in quinoline synthesis.
Signaling Pathway
Caption: The inhibitory action of fluoroquinolones on Topoisomerase II, leading to apoptosis.[12]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ablelab.eu [ablelab.eu]
- 15. ijbpas.com [ijbpas.com]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoroquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoroquinoline. The information is presented in a question-and-answer format to directly address common challenges and side product formation during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most frequently employed methods for the synthesis of the quinoline core, which can be adapted for this compound, include the Gould-Jacobs, Combes, Friedländer, and Skraup syntheses. The choice of synthesis route often depends on the available starting materials and the desired substitution pattern. For this compound, a common starting material is 3-fluoroaniline.
Q2: I am using the Combes synthesis with 3-fluoroaniline and a β-diketone. Why is my yield of this compound low, and what is the likely major impurity?
A2: A significant challenge in the Combes synthesis with substituted anilines is the formation of regioisomers. When using chloro- or fluoroanilines, the reaction can yield a mixture of quinoline isomers. In the case of 3-fluoroaniline, cyclization can occur at either the C2 or C4 position of the aniline ring relative to the amino group, leading to the formation of 7-fluoroquinoline as a major side product, in addition to the desired this compound. The steric and electronic effects of the substituents on both the aniline and the β-diketone influence the ratio of these regioisomers.[1]
Q3: During the final step of my Gould-Jacobs synthesis of this compound, which involves decarboxylation, I observe a significant amount of a byproduct that is more polar than my target compound. What could this be?
A3: In the Gould-Jacobs synthesis, the penultimate step is the hydrolysis of an ester to a carboxylic acid, followed by decarboxylation to yield the final quinoline.[2] An incomplete decarboxylation reaction is a common issue, leading to the presence of this compound-3-carboxylic acid as a significant byproduct. This carboxylic acid derivative is more polar than this compound and will exhibit different chromatographic behavior. To minimize this, ensure sufficient heating time and temperature during the decarboxylation step.
Q4: My Skraup synthesis of this compound from 3-fluoroaniline and glycerol results in a dark, tarry residue that is difficult to purify. How can I mitigate this?
A4: The Skraup synthesis is notorious for its often violent and exothermic nature, which can lead to the formation of polymeric tars and resinous materials.[3] These side products arise from the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol. To control the reaction and reduce tar formation, it is crucial to maintain careful temperature control and consider the use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, which has been reported to result in a less violent reaction.[3] The presence of ferrous sulfate can also help to moderate the reaction.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of this compound and presence of an isomeric byproduct. | Formation of regioisomers (e.g., 7-fluoroquinoline) in the Combes or Friedländer synthesis. | Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Employ advanced purification techniques such as preparative HPLC or column chromatography with a highly selective stationary phase to separate the isomers. |
| Presence of a more polar byproduct after decarboxylation in the Gould-Jacobs synthesis. | Incomplete decarboxylation. | Increase the temperature and/or reaction time for the decarboxylation step. Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the carboxylic acid intermediate. |
| Formation of dark, insoluble tar in the Skraup synthesis. | Polymerization of acrolein under harsh acidic conditions. | Maintain strict temperature control throughout the reaction. Consider using a milder oxidizing agent. Add the sulfuric acid slowly and with efficient cooling. |
| Broad or multiple spots on TLC after the initial condensation step. | Formation of multiple condensation products or unreacted starting materials. | Ensure the purity of starting materials. Optimize the stoichiometry of the reactants. Monitor the reaction closely by TLC to determine the optimal reaction time. |
| Product degradation during high-temperature cyclization. | Thermal instability of the intermediate or product. | In the Gould-Jacobs synthesis, use the minimum effective temperature and time for cyclization. Consider using a high-boiling point solvent that allows for precise temperature control. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially reducing degradation.[4] |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (A key intermediate for many fluoroquinolones)
This protocol, adapted from the Gould-Jacobs reaction, details the formation of a quinolone core that is central to many fluoroquinolone antibiotics and can be conceptually applied to the synthesis of this compound precursors.
-
Condensation:
-
In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).
-
Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is typically performed without a solvent.
-
The product of this step is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[5]
-
-
Cyclization:
-
To the crude condensation product, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250°C under reflux. This will initiate the cyclization to form ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The reaction mixture will become a semi-solid mass.[5]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the resulting solid with a non-polar solvent like acetone to remove the diphenyl ether and any unreacted starting materials.
-
The crude product, a white to pale yellow solid, can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).[5]
-
Visualizing Side Product Formation
The following diagram illustrates a simplified logical workflow for a generic quinoline synthesis, highlighting the branching point where a common side product, a regioisomer, can be formed.
Caption: Logical workflow of quinoline synthesis highlighting the formation of a regioisomeric side product.
References
"5-fluoroquinoline solubility issues and solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-fluoroquinoline. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low aqueous solubility with this compound. What are the likely reasons for this?
Q2: How can I improve the solubility of this compound in my experiments?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods, often used for structurally related fluoroquinolones, include:
-
pH Adjustment: As a weak base, the solubility of this compound is expected to be pH-dependent.[1] Lowering the pH of an aqueous solution should lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[1]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[1][2]
-
Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1][2]
-
Solid Dispersions: This technique involves dispersing the compound in a solid carrier matrix, often in an amorphous state, which can lead to higher apparent solubility and dissolution rates.[1]
Q3: What organic solvents are likely to be effective for dissolving this compound?
A3: Based on the general solubility of quinoline and its derivatives, common organic solvents are likely to be effective.[1] Quinoline itself is soluble in hot water and most organic solvents.[3] For similar compounds, solvents like ethanol, acetone, diethyl ether, and dimethyl sulfoxide (DMSO) are often used.[1] A systematic solvent screening is recommended to identify the most suitable solvent for your specific application.
Q4: Can temperature changes affect the solubility of this compound?
A4: Yes, temperature can significantly influence solubility. For many fluoroquinolones, an increase in temperature leads to an increase in aqueous solubility, indicating that the dissolution process is endothermic (absorbs heat).[4]
Q5: How does ionic strength impact the solubility of quinoline derivatives?
A5: The effect of ionic strength on the solubility of quinoline derivatives can be complex. In some cases, increasing the ionic strength of a solution can lead to a "salting-out" effect, where the solubility of the compound decreases.[5] This is an important consideration when working with buffered solutions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The pH of the buffer is close to the isoelectric point of the compound, where it has its lowest solubility.[6][7] | Determine the pH-dependent solubility profile of your compound. Adjust the buffer pH to a range where the compound is more soluble (typically more acidic for basic compounds like quinolines).[5] |
| Inconsistent solubility results between experiments. | Variations in experimental conditions such as temperature, pH, or the purity of the this compound. | Standardize all experimental parameters, including temperature, pH, and agitation time. Ensure the purity of the compound is consistent across different batches.[1] |
| The compound degrades in the chosen solvent. | The solvent is not inert or the experimental conditions (e.g., light, temperature) are causing degradation. | Perform stability studies of this compound in the selected solvent under your experimental conditions. Consider using a different solvent or protecting the solution from light and extreme temperatures. |
| Limited solubility despite pH adjustment. | The intrinsic solubility of the formed salt is low, or the buffer concentration is causing a "salting-out" effect.[5] | Try a different buffer system with a different counter-ion.[5] Alternatively, consider using other solubility enhancement techniques like co-solvents or surfactants in combination with pH adjustment.[1] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol allows for the determination of the solubility of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers) with constant ionic strength.[5]
-
Vials
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.[5]
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[8]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[8]
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5]
-
Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.[5]
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method for evaluating the effect of co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Vials
-
Thermostatic shaker
-
Analytical equipment for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of solvent systems with varying concentrations of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40% v/v).[2]
-
Equilibrate with Excess Compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration and Analysis: Follow steps 2-5 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: A generalized workflow for the experimental determination of compound solubility.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. unn.edu.ng [unn.edu.ng]
- 5. benchchem.com [benchchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Photodegradation of 5-Fluoroquinoline in Solution
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter during experiments on the photodegradation of 5-fluoroquinoline in solution.
1. Experimental Setup & Conditions
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| I am not observing any degradation of my this compound sample. | Inadequate light source (wavelength, intensity). | Ensure your light source emits in the UV range, as fluoroquinolones typically absorb light between 200-400 nm[1]. UVA lamps are commonly used for studying fluoroquinolone photodegradation[2]. Verify the lamp's intensity and age, as output can decrease over time. |
| Incorrect pH of the solution. | The photodegradation rates of fluoroquinolones are often pH-dependent[2][3]. Prepare your this compound solution in a buffered medium and systematically vary the pH (e.g., acidic, neutral, alkaline) to determine the optimal condition for degradation. | |
| Low initial concentration of this compound. | While environmentally relevant concentrations are low, for initial lab studies, a higher concentration (e.g., in the µM to mM range) may be necessary to detect degradation products and quantify changes accurately[2]. | |
| My degradation results are not reproducible. | Fluctuations in lamp intensity or temperature. | Use a stabilized power source for your lamp and monitor its output. Control the temperature of your reaction vessel, as photochemical reactions can be temperature-sensitive. |
| Inconsistent sample preparation. | Ensure precise and consistent preparation of stock and working solutions. Use high-purity water and solvents to avoid interference from contaminants. | |
| Presence of quenching agents. | Dissolved organic matter or other substances in the solvent can quench the excited state of the molecule, inhibiting photodegradation[4]. Use ultrapure water or a well-defined solvent system. |
2. Analytical & Detection Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| I am having trouble detecting this compound and its photoproducts. | Inappropriate analytical method. | High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a standard method for analyzing fluoroquinolones[5][6]. For identifying unknown photoproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective[3][6][7]. |
| Poor chromatographic separation. | Optimize the HPLC mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid) and gradient to achieve good separation of the parent compound and its degradation products. A C18 column is a common choice for reversed-phase chromatography of these compounds[5]. | |
| Low sensitivity of the detector. | For low concentrations, a fluorescence detector may offer higher sensitivity than a UV detector for fluoroquinolones[6]. LC-MS/MS provides the highest sensitivity and selectivity[5][8]. |
3. Identification of Photodegradation Products
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| I am detecting multiple peaks in my chromatogram after irradiation, but I don't know what they are. | Formation of various photoproducts. | Based on studies of other fluoroquinolones, common photodegradation pathways include defluorination, hydroxylation, decarboxylation, and cleavage of side chains[2][3][4]. Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information, combined with knowledge of the parent structure, can help in proposing tentative structures for the photoproducts. |
| Complex fragmentation patterns in MS/MS. | Compare the fragmentation patterns of the parent this compound with those of the unknown peaks. Look for characteristic losses (e.g., CO2, HF) that can provide clues about the structural modifications. |
Experimental Protocols (General Framework)
The following are generalized protocols that should be adapted and optimized for this compound.
Protocol 1: General Photodegradation Experiment
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).
-
Dilute the stock solution with buffered ultrapure water to the desired experimental concentration. The pH of the buffer should be controlled and recorded.
-
-
Irradiation:
-
Transfer the this compound solution to a quartz reaction vessel to allow for UV light penetration.
-
Place the vessel in a photoreactor equipped with a suitable light source (e.g., UVA lamp).
-
To monitor the reaction, withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Maintain a constant temperature throughout the experiment using a cooling system if necessary.
-
-
Sample Analysis:
-
Immediately after withdrawal, analyze the aliquots by a validated analytical method, such as HPLC-UV or HPLC-fluorescence, to determine the concentration of the remaining this compound.
-
If identifying photoproducts, use LC-MS/MS for analysis.
-
Protocol 2: Analytical Method Development using HPLC-UV
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].
-
-
Mobile Phase Preparation:
-
Prepare mobile phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Prepare mobile phase B: Acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min)[5].
-
Establish a gradient elution program to separate the parent compound from its more polar or non-polar degradation products.
-
Set the UV detector to the maximum absorbance wavelength of this compound.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, and limit of detection/quantification according to standard guidelines.
-
Visualizing Experimental Logic and Potential Pathways
The following diagrams illustrate the general workflow for a photodegradation experiment and a hypothetical degradation pathway for this compound, based on common reactions of related compounds.
Caption: General experimental workflow for a photodegradation study.
Caption: Hypothetical photodegradation pathways of this compound.
References
- 1. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]
- 2. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Fluoroquinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with 5-fluoroquinoline compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound compounds.
Issue 1: Rapid degradation of the compound in aqueous solutions.
-
Question: My this compound compound is showing rapid degradation after being dissolved in an aqueous buffer for my experiments. How can I mitigate this?
-
Answer: The stability of 5-fluoroquinolones in aqueous solutions is significantly influenced by pH, light, and temperature. Here are some steps to troubleshoot this issue:
-
pH Optimization: Fluoroquinolones can be susceptible to degradation in alkaline conditions.[1] Assess the pH of your buffer. If it's neutral to alkaline, consider using a buffer in the acidic pH range (e.g., pH 4-6), where many fluoroquinolones exhibit greater stability.
-
Photostability: Fluoroquinolones are known to be sensitive to light, which can lead to photolytic degradation.[1][2] Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Temperature Control: Elevated temperatures can accelerate degradation. Prepare your solutions fresh and store them at low temperatures (e.g., 4°C or -20°C) when not in use.[3][4] However, be mindful of potential degradation even at low temperatures over extended periods.[3]
-
Use of Co-solvents: If the compound's solubility allows, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) which may, in some cases, improve stability. Always check for compatibility with your experimental setup.
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: I'm observing high variability in my cell-based assay results when using a this compound compound. Could this be a stability issue?
-
Answer: Yes, compound instability can be a major contributor to inconsistent assay results. Here’s a troubleshooting workflow:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh concentrated stock solutions in a suitable solvent (like DMSO) and dilute them to the final working concentration in your cell culture medium immediately before each experiment.
-
Incubation Time: Consider the duration of your assay. If the compound is incubated with cells for an extended period (e.g., 24, 48, or 72 hours), it may degrade in the culture medium. To test this, incubate the compound in the medium for the same duration without cells and then analyze its concentration.
-
Medium Components: Some components in the cell culture medium could potentially react with your compound. While less common, this possibility should be considered if other troubleshooting steps fail.
-
Control Experiments: Always include a positive and negative control in your assays. This will help you to differentiate between compound instability and other experimental variables.
-
Issue 3: Appearance of unknown peaks in HPLC analysis over time.
-
Question: When I re-analyze my this compound sample after a few days of storage, I see new peaks in the HPLC chromatogram. What could be the cause?
-
Answer: The appearance of new peaks strongly suggests the degradation of your parent compound into one or more degradation products.[5] Here's how to approach this:
-
Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study. This involves subjecting your compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[1][6]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the mass of the degradation products. This information is crucial for proposing their structures.[5][7][8][9]
-
Review Storage Conditions: Re-evaluate your sample storage conditions. As a general guideline, solid compounds should be stored in a cool, dark, and dry place. Solutions should be stored at low temperatures and protected from light.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound compounds?
A1: The primary factors influencing the stability of this compound compounds are:
-
pH: Stability can be pH-dependent, with some compounds showing degradation in alkaline or strongly acidic conditions.[1]
-
Light: Many fluoroquinolones are photosensitive and can undergo photolytic degradation upon exposure to UV or even ambient light.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Oxidizing Agents: The piperazine moiety, common in many fluoroquinolones, can be susceptible to oxidation.[5]
-
Moisture: Some solid forms of fluoroquinolones can be hygroscopic, and the presence of water can facilitate degradation.[10]
-
Chemical Structure: The specific substituents on the quinolone ring can influence the compound's inherent stability.[1][11]
Q2: How can I improve the long-term stability of my solid this compound compound?
A2: For long-term storage of solid compounds, consider the following:
-
Storage Conditions: Store the compound in a tightly sealed container in a desiccator to protect it from moisture. Keep it in a cool and dark place.
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Co-crystal Formation: In the drug development phase, forming co-crystals can be a strategy to improve the physicochemical properties of a drug, including its stability.[10]
Q3: What are the common degradation pathways for 5-fluoroquinolones?
A3: Common degradation pathways include:
-
Piperazine Ring Oxidation/Cleavage: The piperazine ring is often a site of metabolic and chemical degradation.[5][11]
-
Decarboxylation: The carboxylic acid group can be lost under certain stress conditions.[6]
-
Defluorination: The fluorine atom can be removed, particularly in advanced oxidation processes.[11]
-
Hydroxylation: The addition of hydroxyl groups to the molecule can occur.[11]
Q4: Are there any formulation strategies to enhance the stability of 5-fluoroquinolones in liquid formulations?
A4: Yes, several formulation strategies can be employed:
-
pH Adjustment: Formulating the product at a pH where the compound has maximum stability.
-
Use of Antioxidants: Including antioxidants in the formulation can help to prevent oxidative degradation.
-
Complexation with Cyclodextrins: Encapsulating the fluoroquinolone molecule within a cyclodextrin can protect it from light and improve its stability.[10]
-
Use of Polymers: Incorporating the compound into a polymer matrix, such as a hydrogel, can offer physical stabilization.[12]
-
Suspensions: For poorly soluble compounds, formulating them as a suspension with appropriate structural vehicles can enhance stability.[13]
Data Presentation
Table 1: Stability of Various Fluoroquinolones Under Different Storage Conditions in Raw Milk
| Fluoroquinolone | Storage Condition | Duration | Degradation |
| Ciprofloxacin | 4°C | 24 hours | Stable |
| Ciprofloxacin | 4°C | 48 hours | Begins to degrade |
| Danofloxacin | 4°C | 24 hours | Stable |
| Danofloxacin | 4°C | 48 hours | Begins to degrade |
| Enrofloxacin | 4°C | 24 hours | Stable |
| Enrofloxacin | 4°C | 48 hours | Begins to degrade |
| Sarafloxacin | 4°C | 24 hours | Stable |
| Sarafloxacin | 4°C | 48 hours | Begins to degrade |
| Difloxacin | 4°C | 24 hours | Stable |
| Difloxacin | 4°C | 48 hours | Begins to degrade |
| Flumequine | 4°C | 24 hours | Stable |
| Flumequine | 4°C | 48 hours | Begins to degrade |
| Various | -20°C | 7 days | No degradation |
| Various | -20°C | 30 days | ~30% degradation |
| Various | -80°C | 7 days | No degradation |
| Various | -80°C | 30 days | ~30% degradation |
| Various (except Sarafloxacin) | 40°C thaw (1-3 cycles) | - | Stable |
| Various (except Sarafloxacin) | 40°C thaw (5 cycles) | - | Unstable |
Data summarized from a study on quinolone stability in raw milk.[3]
Table 2: Forced Degradation of Different Fluoroquinolones
| Fluoroquinolone | Condition | Observation |
| Gemifloxacin | Alkaline medium | Degraded |
| Gemifloxacin | Photolytic conditions | Higher degradation compared to others |
| Danofloxacin | Photolytic conditions | Higher degradation compared to others |
| Ciprofloxacin | Photolytic conditions | More stable than Gemifloxacin and Danofloxacin |
| Enrofloxacin | Photolytic conditions | More stable than Gemifloxacin and Danofloxacin |
| Norfloxacin | Photolytic conditions | More stable than Gemifloxacin and Danofloxacin |
This table is based on a study evaluating the influence of chemical structure on stability.[1]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of a this compound compound.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a set time.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp or a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all the stressed samples, along with a control sample (kept at ambient conditions), using a stability-indicating HPLC method. An HPLC method is considered stability-indicating if it can separate the parent drug from its degradation products.[5][6][14]
-
Peak Identification: If significant degradation is observed, use LC-MS/MS to identify the mass of the degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a representative HPLC method that can be adapted for the analysis of 5-fluoroquinolones and their degradation products.
-
Column: A C18 column (e.g., Phenomenex ODS C18) is commonly used.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5] An ion-pairing agent may be added to improve peak shape.[14]
-
Elution: Isocratic or gradient elution can be employed. Gradient elution is often preferred for separating multiple degradation products.[5]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 270-300 nm) is common.[14]
-
Validation: The analytical method should be validated for parameters like specificity, linearity, accuracy, and precision.[7][8][9]
Visualizations
Caption: A troubleshooting workflow for addressing compound instability.
Caption: Common degradation pathways for this compound compounds.
Caption: Experimental workflow for a forced degradation study.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ciencia.ucp.pt [ciencia.ucp.pt]
- 9. researchgate.net [researchgate.net]
- 10. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 11. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheological behavior and stability of ciprofloxacin suspension: Impact of structural vehicles and flocculating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for 5-fluoroquinoline biological assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoroquinoline compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for 5-fluoroquinolones?
A1: 5-Fluoroquinolones primarily act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][2] By forming a complex with the enzyme and DNA, fluoroquinolones block the rejoining of cleaved DNA strands, leading to bacterial cell death.[4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[4]
Q2: Why am I seeing inconsistent results in my antibacterial assays?
A2: Inconsistent results in antibacterial assays with 5-fluoroquinolones can arise from several factors:
-
pH of the Medium: The activity of some fluoroquinolones is pH-dependent. For instance, finafloxacin's potency increases in acidic conditions. Maintaining a consistent pH in your culture medium across all experiments is crucial.[5]
-
Solubility and Stability: Fluoroquinolones can have poor aqueous solubility and may be unstable under certain conditions. It is advisable to prepare fresh solutions and protect them from light, as some are prone to photodegradation.[5]
-
Interaction with Cations: These compounds can chelate divalent cations like Mg²⁺ and Ca²⁺ present in the culture medium, which can affect their bioavailability and activity. Using a cation-adjusted Mueller-Hinton broth is recommended for minimum inhibitory concentration (MIC) testing.[5]
-
Standardized Inoculum: The density of the bacterial inoculum must be standardized. Variations in the initial number of bacteria can significantly impact the apparent MIC value.[5]
Q3: My this compound compound is interfering with my fluorescence-based assay. What can I do?
A3: 5-Fluoroquinolone compounds can be intrinsically fluorescent, often emitting in the blue region of the spectrum, which can lead to high background signals and interfere with fluorescence-based assays.[6][7] This can mask the specific signal from your reporter fluorophore, reducing the assay's sensitivity.[6] Here are some troubleshooting steps:
-
Determine Excitation/Emission Spectra: Characterize the specific excitation and emission profile of your this compound compound under your experimental conditions to understand the extent of spectral overlap with your assay's fluorophore.[6]
-
Select a Different Fluorophore: If there is significant spectral overlap, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from your compound.
-
Utilize Counter-screening: Perform a separate assay to identify and flag compounds that are fluorescent in the wavelength range of your primary assay.[8][9]
-
Consider Alternative Assay Formats: If fluorescence interference cannot be mitigated, explore orthogonal assays with different detection methods, such as absorbance or luminescence-based readouts.[8][9]
Troubleshooting Guides
Problem 1: Poor Compound Solubility
Symptoms:
-
Precipitate observed in stock solutions or assay plates.
-
Low or inconsistent bioactivity.
-
High variability in dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Verify the recommended solvent for your specific this compound. Many are more soluble at acidic or alkaline pH.[5] For example, levofloxacin's solubility increases at a lower pH (3.0-5.0).[5] |
| Solution Instability | Prepare fresh stock solutions for each experiment. Avoid using old stock solutions, as degradation or precipitation can occur over time.[5] |
| Photodegradation | Protect solutions from light, as some fluoroquinolones are known to be light-sensitive.[5] |
| Low Aqueous Solubility | For some fluoroquinolones with low aqueous solubility (e.g., norfloxacin with 0.28 mg/mL), consider using a co-solvent like DMSO or ethanol in small percentages.[10] Be sure to include appropriate vehicle controls in your experiments. |
Problem 2: High Background in Fluorescence Assays
Symptoms:
-
High signal in negative control wells containing only the this compound compound.
-
Reduced assay window or signal-to-noise ratio.
-
False positives in screening campaigns.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in fluorescence assays.
Problem 3: Inconsistent IC50/MIC Values
Symptoms:
-
Wide variation in IC50 or MIC values across replicate experiments.
-
Lack of a clear dose-response relationship.
Potential Causes and Corrective Actions:
| Cause | Corrective Action |
| Inconsistent Cell/Bacterial Density | Ensure a standardized cell or bacterial inoculum is used for every experiment. For MIC assays, adjust the bacterial suspension to a 0.5 McFarland standard.[5] |
| pH Fluctuation in Media | Buffer the assay medium to maintain a stable pH throughout the experiment, as the activity of some fluoroquinolones is pH-sensitive.[5] |
| Chelation with Divalent Cations | For antibacterial assays, use cation-adjusted Mueller-Hinton broth to ensure consistent bioavailability of the compound.[5] |
| Improper Serial Dilutions | Review and optimize the serial dilution protocol to ensure accuracy and consistency. Use calibrated pipettes.[11] |
| Enzyme Concentration (Enzyme Inhibition Assays) | Use a consistent and appropriate enzyme concentration that results in a linear reaction rate.[12] |
Experimental Protocols
Protocol 1: Basic Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a basic broth microdilution method for determining the MIC of a this compound compound.
Workflow Diagram:
Caption: Workflow for a basic MIC assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of the this compound compound in an appropriate solvent.
-
Inoculum Preparation: Culture the bacterial strain to the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[5]
-
Inoculation: Add the prepared compound dilutions and 10 µL of the prepared bacterial inoculum to each well of a 96-well microtiter plate.[5] Include appropriate controls (vehicle control, positive growth control).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[5]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Protocol 2: Basic Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a this compound compound on a cell line.
Workflow Diagram:
Caption: Workflow for a basic MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete cell culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only controls.[5]
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.[5]
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Presentation
Table 1: Comparative Cytotoxicity of Selected Fluoroquinolones
The following table summarizes the order of cell viability after exposure to various antibiotic solutions, as determined by an MTT assay. A higher position in the order indicates greater cell viability (less cytotoxicity).
| Order of Cell Viability (Least to Most Cytotoxic) |
| Cefmenoxime |
| Tosufloxacin |
| Dibekacin |
| Levofloxacin |
| Norfloxacin |
| Gatifloxacin |
| Moxifloxacin |
Data synthesized from a study on corneoconjunctival cell lines.[13]
Table 2: Tyrosinase Inhibition by Various Fluoroquinolones
This table presents the half-maximal inhibitory concentration (IC50) values of several fluoroquinolone drugs against mushroom tyrosinase.
| Fluoroquinolone | IC50 (µM) |
| Enoxacin sesquihydrate | 28 ± 4 |
| Sparfloxacin | 30 ± 2.8 |
| Gemifloxacin | 34 ± 2 |
| Ciprofloxacin | 37 ± 2 |
| Levofloxacin | 39 ± 2 |
| Ofloxacin | 40 ± 2 |
| Moxifloxacin | 50 ± 1.9 |
| Hydroquinone (Standard) | 170 |
Data from a study on in vitro anti-tyrosinase activity.[14]
Signaling Pathways
Mechanism of Fluoroquinolone Action
The diagram below illustrates the inhibitory action of 5-fluoroquinolones on bacterial DNA replication.
Caption: Inhibition of DNA gyrase and topoisomerase IV by 5-fluoroquinolones.
References
- 1. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action | MDPI [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for 5-Fluoroquinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays involving 5-fluoroquinolone compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with 5-fluoroquinolones, offering step-by-step solutions.
Issue 1: Poor Compound Solubility and Precipitation
-
Symptoms: You observe visible precipitate in your stock solutions or cell culture media after adding the 5-fluoroquinolone. This can lead to inconsistent bioactivity and high variability in dose-response curves.[1]
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Incorrect Solvent or pH Verify the recommended solvent for your specific 5-fluoroquinolone. Many are more soluble at acidic or alkaline pH. For instance, levofloxacin's solubility increases at a lower pH (3.0-5.0).[1] Consider preparing stock solutions in a suitable organic solvent like DMSO before further dilution in aqueous media. Degradation of Stock Solutions Always prepare fresh solutions before each experiment. Avoid using old stock solutions, as degradation or precipitation can occur over time.[1] Photodegradation Some fluoroquinolones are light-sensitive. Prepare and store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[1] Chelation with Cations Fluoroquinolones can chelate divalent cations (e.g., Mg²⁺, Ca²⁺) present in cell culture media, which can affect their bioavailability and activity.[1] If chelation is suspected to be an issue, consider using cation-adjusted media for certain assays, such as Mueller-Hinton broth for MIC testing.[1]
Issue 2: High Variability in Cytotoxicity Assay Results
-
Symptoms: You are observing inconsistent IC50 values or significant well-to-well variability in cell viability assays like MTT or LDH.
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Inconsistent Cell Seeding Ensure a homogenous cell suspension and consistent seeding density across all wells. Uneven cell distribution can lead to variability in results. Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile water or PBS and do not use them for experimental data points. Compound Instability in Media As mentioned, solubility and stability can be an issue. Ensure the compound is fully dissolved and stable in the culture medium for the duration of the experiment. Cell Line Specific Effects Different cell lines can have varying sensitivities to fluoroquinolones. Ensure you are using a consistent cell passage number and that the cells are in a logarithmic growth phase.
Issue 3: Unexpected or Off-Target Effects
-
Symptoms: You observe cellular effects that are not consistent with the known antibacterial mechanism of action, such as unexpected cytotoxicity in mammalian cells at low concentrations.
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Mitochondrial Toxicity Some fluoroquinolones, like ciprofloxacin and levofloxacin, are known to cause mitochondrial dysfunction, particularly affecting complexes I and IV of the electron transport chain.[2][3][4] This can lead to cytotoxicity independent of their antibacterial targets. Consider assays that specifically measure mitochondrial function. Interaction with Mammalian Topoisomerase II While fluoroquinolones primarily target bacterial topoisomerases, some can inhibit mammalian topoisomerase II at higher concentrations, leading to DNA damage, cell cycle arrest, and apoptosis.[5] GABA-A Receptor Interaction Certain fluoroquinolones can interact with the GABA-A receptor, which is particularly relevant for neuronal or CNS-derived cell lines and can lead to neurotoxicity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-fluoroquinolones?
A1: 5-Fluoroquinolones primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8] By inhibiting these enzymes, fluoroquinolones lead to bacterial cell death.[] In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, it is topoisomerase IV.[6][][9]
Q2: Can 5-fluoroquinolones be cytotoxic to mammalian cells?
A2: Yes, some 5-fluoroquinolones can exhibit cytotoxicity in mammalian cells, often through off-target effects.[1] Mechanisms for this cytotoxicity include the induction of mitochondrial dysfunction, inhibition of mammalian topoisomerase II, and interaction with receptors like the GABA-A receptor.[1][2][3][4][5] For example, some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines.[10]
Q3: How can I determine the permeability of my 5-fluoroquinolone compound?
A3: A common in vitro method to assess drug permeability is the Caco-2 cell permeability assay.[11] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of the compound from the apical to the basolateral side (and vice versa), you can classify its permeability and determine if it is subject to efflux.[11]
Q4: What are some key considerations when setting up a cytotoxicity assay for a 5-fluoroquinolone?
A4: Key considerations include:
-
Cell Line Selection: Choose a cell line relevant to your research question.
-
Compound Concentration Range: Perform serial dilutions to determine a suitable concentration range that captures the full dose-response curve.[5]
-
Incubation Time: The duration of compound exposure can significantly impact the results. Typical incubation times range from 24 to 72 hours.[1]
-
Controls: Include vehicle-only controls, untreated controls, and a positive control for cytotoxicity.[5]
-
Assay Type: Common assays include MTT for cell viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis.[5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-fluoroquinolone compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-fluoroquinolone in complete cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-fluoroquinolone compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[5]
-
Assay Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[5]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Quantitative Data Summary
Table 1: Example Cytotoxicity of Novel Fluoroquinolone Analogs
| Cell Line | Compound | Mean GI50 (µM) |
| Breast Cancer | ||
| MCF-7 | Derivative I | 9.06[10] |
| MDA-MB-468 | Compound VIb | 0.41[12] |
| MCF-7 | Compound VIb | 0.42[12] |
| Non-Small Cell Lung Cancer | ||
| HOP-92 | Compound VIb | 0.50[12] |
| Central Nervous System Cancer | ||
| SNB-19 | Compound VIb | 0.51[12] |
| U-251 | Compound VIb | 0.61[12] |
| Normal Mammalian Cells | ||
| Vero | Derivative I | 349.03[10] |
Table 2: Permeability Classification of Representative Fluoroquinolones
| Fluoroquinolone | Permeability Classification | Efflux Potential |
| Ciprofloxacin | Low | High[11] |
| Lomefloxacin | High | Moderate[11] |
| Levofloxacin | High | Low[11] |
| Ofloxacin | High | Very Low[11] |
Visualizations
Caption: General experimental workflow for assessing 5-fluoroquinolone cytotoxicity.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Caption: Simplified mechanism of action of 5-fluoroquinolones.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. Permeability classification of representative fluoroquinolones by a cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, an… [ouci.dntb.gov.ua]
Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5-fluoroquinoline. The presence of the fluorine atom and the rigid quinoline ring system introduces complexities such as second-order coupling effects and long-range couplings that can make spectral interpretation challenging.
Troubleshooting and FAQs
Q1: Why does the ¹H NMR spectrum of this compound appear so complex and difficult to interpret?
A1: The complexity arises from several factors:
-
Overlapping Signals: The aromatic protons of the quinoline ring resonate in a narrow chemical shift range (typically 7.0-9.0 ppm), leading to significant signal overlap.
-
Fluorine Coupling: The ¹⁹F nucleus (spin I = 1/2) couples with nearby protons, primarily H-4 and H-6. This J(H-F) coupling splits the proton signals into doublets or more complex multiplets, adding another layer of complexity.
-
Small Coupling Constants: Long-range J(H-H) couplings across the quinoline ring system are often small, leading to broadening or fine splitting of peaks that can be difficult to resolve.
Q2: How can I begin to assign the proton (¹H) signals?
A2: A systematic approach using 2D NMR is most effective:
-
Identify H-2 and H-3: Start by identifying the characteristic AX system of H-2 and H-3 on the pyridine ring. H-2 is typically the most downfield signal due to its proximity to the nitrogen atom and will appear as a doublet of doublets. It will show a strong correlation to H-3 in a COSY spectrum.
-
Use COSY to Trace Connections: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is crucial. It reveals which protons are coupled to each other. You can "walk" along the spin systems: from H-2 to H-3, and separately from H-6 to H-7 to H-8.
-
Identify Protons Coupled to Fluorine: Look for protons whose signals are split by a characteristic J(H-F) coupling (typically 4-10 Hz for ³J(H-F) and 1-3 Hz for ⁴J(H-F)). H-4 and H-6 are expected to show this coupling.
Q3: Why are some of the peaks in my ¹³C NMR spectrum not singlets, even with proton decoupling?
A3: This is due to coupling between ¹³C and ¹⁹F nuclei. Carbon-fluorine couplings (J(C-F)) are typically much larger than proton-proton couplings and span multiple bonds:
-
¹J(C-F): The carbon directly bonded to fluorine (C-5) will show a very large coupling constant (200-250 Hz), appearing as a doublet. This is a definitive way to identify C-5.
-
²J(C-F): Carbons two bonds away (C-4, C-6, and C-10) will exhibit smaller doublet splittings (20-30 Hz).
-
³J(C-F): Carbons three bonds away (C-7 and C-9) will show even smaller couplings (2-10 Hz).
Q4: How can 2D NMR experiments like HSQC and HMBC help with the assignment?
A4:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[1][2][3] It is the most reliable way to assign the protonated carbons (C-2, C-3, C-4, C-6, C-7, C-8) once the proton assignments are tentatively made.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[1] It is invaluable for assigning quaternary (non-protonated) carbons and for confirming the overall structure. For example, H-4 will show a correlation to C-5, C-10, and C-2, confirming their connectivity.
Q5: My fluorine (¹⁹F) NMR shows a single complex multiplet. What information can I get from it?
A5: The ¹⁹F NMR spectrum provides the chemical shift of the fluorine atom, which is characteristic of its electronic environment. The multiplet structure arises from couplings to nearby protons, primarily H-4 and H-6. The width and complexity of this multiplet confirm the position of the fluorine on the aromatic ring. For aryl fluorides, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[4]
Quantitative Data Summary
Note: The following data are representative examples. Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 | 8.85 | dd | J(H2-H3)=4.5, J(H2-H4)=1.7 | 1H |
| H-8 | 8.10 | d | J(H8-H7)=8.4 | 1H |
| H-4 | 8.05 | ddd | J(H4-F)=9.5, J(H4-H3)=8.5, J(H4-H2)=1.7 | 1H |
| H-6 | 7.80 | dd | J(H6-H7)=8.8, J(H6-F)=5.0 | 1H |
| H-7 | 7.65 | t | J(H7-H6)=8.8, J(H7-H8)=8.4 | 1H |
| H-3 | 7.40 | dd | J(H3-H4)=8.5, J(H3-H2)=4.5 | 1H |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (from C-F) | Coupling Constant (J(C-F), Hz) |
| C-2 | 151.0 | s | - |
| C-4 | 135.5 | d | ²J = 22.0 |
| C-5 | 159.0 | d | ¹J = 245.0 |
| C-6 | 120.0 | d | ²J = 25.0 |
| C-7 | 130.5 | s | - |
| C-8 | 128.0 | s | - |
| C-9 | 148.5 | d | ³J = 8.0 |
| C-10 | 125.0 | d | ²J = 21.0 |
| C-3 | 121.5 | s | - |
Table 3: Representative ¹⁹F NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| F-5 | -118.0 | ddd |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. ¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum.
-
Parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 512-2048 scans (or more, as ¹³C is less sensitive), relaxation delay of 2 seconds, wide spectral width (0-200 ppm).
4. ¹⁹F NMR Acquisition:
-
Tune the probe for the ¹⁹F frequency.
-
Acquire a standard 1D fluorine spectrum. Proton decoupling can be used to simplify the spectrum to a singlet if desired.
-
Parameters: 64-128 scans, relaxation delay of 2 seconds.
5. 2D COSY Acquisition:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).
-
Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
6. 2D HSQC Acquisition:
-
Use a standard gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp). This will show CH/CH₃ signals with a different phase than CH₂ signals.
-
Parameters: 4-8 scans per increment, 256 increments in the indirect dimension.
7. 2D HMBC Acquisition:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay for an average J-coupling of 8 Hz.
-
Parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension.
Visualizations
References
"addressing matrix effects in LC-MS analysis of 5-fluoroquinoline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of 5-fluoroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] For this compound, common sources of matrix effects include phospholipids from biological samples like plasma or tissue, as well as salts and other endogenous components.[4]
Q2: What are the most common indicators of significant matrix effects in my this compound analysis?
A2: Key indicators of matrix effects include:
-
Poor reproducibility of analyte peak areas between replicate injections of the same sample.
-
Inaccurate quantification, with results varying significantly from expected concentrations.
-
A notable difference in the analyte response when comparing a standard in pure solvent versus a standard spiked into a prepared sample matrix (post-extraction spike).[2]
-
Visible suppression or enhancement of the this compound signal when a blank matrix extract is injected during a post-column infusion of the analyte.[5]
-
Changes in the retention time or peak shape of this compound in the presence of the sample matrix.[1]
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: Effective sample preparation is the most critical step in mitigating matrix effects.[4] Strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering compounds.[6] Specific SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE®, Oasis® PRiME), can significantly reduce matrix effects from biological samples.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the sample matrix based on its solubility properties.
-
Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids and other interfering components compared to SPE. Combining PPT with a subsequent clean-up step like SPE can be more effective.[4]
-
Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components. However, this may compromise the sensitivity of the assay if the concentration of this compound is low.[5]
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended and is considered the gold standard for compensating for matrix effects.[5] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[9][10][11] This leads to improved accuracy and precision in quantification.[9]
Troubleshooting Guides
Problem 1: Inconsistent peak areas for this compound in replicate injections.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Evaluate your sample preparation method. Consider implementing a more rigorous clean-up technique like Solid-Phase Extraction (SPE) with phospholipid removal plates or cartridges.[7][8] |
| Inadequate Chromatographic Separation | Optimize the LC gradient to better separate this compound from co-eluting matrix components.[5] |
| No or Inappropriate Internal Standard | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in ionization.[9][10] |
| Instrument Contamination | Clean the ion source and transfer optics of the mass spectrometer. Phospholipids and other matrix components can accumulate and cause unpredictable signal fluctuations.[8] |
Problem 2: Low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Re-evaluate the extraction solvent and pH conditions to ensure optimal recovery of this compound from the sample matrix. |
| Analyte Loss During Evaporation | If an evaporation step is used, ensure the temperature is not too high and that the sample is not evaporated to complete dryness for an extended period. |
| Suboptimal SPE Method | Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent to prevent analyte breakthrough or incomplete elution. |
| Matrix-Induced Ion Suppression | Implement a more effective sample clean-up method to remove suppressive matrix components.[4] Use a SIL-IS to accurately assess and correct for suppression.[9] |
Problem 3: Ion enhancement leading to overestimation of this compound concentration.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic resolution to separate the enhancing compounds from the this compound peak. |
| Ineffective Sample Clean-up | Employ a more selective sample preparation technique, such as a mixed-mode SPE, to remove the specific interfering compounds. |
| Inappropriate Internal Standard | Ensure the internal standard co-elutes and behaves similarly to the analyte in the presence of the matrix. A SIL-IS is the best choice.[10][11] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A low RE (%) suggests inefficient extraction.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing your stable isotope-labeled internal standard. Vortex for 30 seconds to precipitate proteins.[7]
-
Conditioning (if required by SPE plate/cartridge): Condition the SPE sorbent according to the manufacturer's instructions.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE plate or cartridge.
-
Washing: Wash the sorbent with an appropriate solvent to remove residual interfering compounds. This step may need optimization.
-
Elution: Elute this compound with a suitable solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Fluoroquinoline: A Novel Microwave-Assisted Route vs. a Traditional Thermal Cyclization Approach
For researchers and professionals in drug development and organic synthesis, the efficient construction of fluorinated quinoline scaffolds is of paramount importance. 5-Fluoroquinoline, a key intermediate for various pharmacologically active compounds, can be synthesized through several routes. This guide provides a detailed comparison between a newly developed, microwave-assisted synthetic route and a more established, traditional thermal cyclization method. The objective is to offer a clear, data-driven comparison of their respective efficiencies and experimental requirements.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear overview of their performance.
| Parameter | Traditional Thermal Cyclization | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes |
| Yield | 65 - 75% | 85 - 92% |
| Reaction Temperature | 120 - 140 °C | 100 °C |
| Energy Input | High (prolonged heating) | Low (focused, short duration) |
| Solvent Usage | Often requires high-boiling point solvents | Can be performed with minimal or no solvent |
| By-product Formation | Moderate | Minimal |
Experimental Protocols: A Detailed Look at the Methodologies
Established Method: Traditional Thermal Cyclization
This route is a well-documented approach for the synthesis of quinoline derivatives, relying on the thermal cyclization of an intermediate.
Step 1: Condensation
-
In a round-bottom flask, 3-fluoroaniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).
-
The mixture is heated at 100-110 °C for 1-2 hours.
-
The ethanol formed during the reaction is removed by distillation.
Step 2: Cyclization
-
The resulting intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to 250 °C for 30-60 minutes to induce cyclization.
-
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
New Synthetic Route: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction, leading to higher yields in a fraction of the time.[1] This method is also considered a "green chemistry" approach due to its efficiency and reduced energy consumption.[1]
Step 1: One-Pot Reaction
-
In a microwave-safe vessel, 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents) are mixed.
-
A catalytic amount of a Lewis acid (e.g., ZrO2-SO3H) or a solid support can be added.
-
The vessel is sealed and subjected to microwave irradiation at 100 °C for 10-20 minutes.[1]
-
After the reaction is complete, the mixture is cooled.
-
The product is then isolated and purified, often with a simpler work-up procedure compared to the traditional method.
Visualizing the New Synthetic Workflow
The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis of this compound.
Conclusion
The validation of this new synthetic route for this compound demonstrates significant advantages over the traditional thermal cyclization method. The microwave-assisted approach offers a dramatically reduced reaction time, a substantial increase in yield, and operates under milder conditions.[1] These improvements not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing energy consumption and potential by-product formation. For researchers and drug development professionals, the adoption of this novel route can lead to a more time- and cost-effective production of this crucial chemical intermediate.
References
A Comparative Guide to Method Validation for HPLC Analysis of 5-Fluoroquinoline
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of two hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-fluoroquinoline. The presented validation data and protocols are based on established practices for the analysis of structurally related fluoroquinolone compounds.
Comparative Overview of HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the analysis of this compound, differing in their chromatographic conditions to provide a basis for comparison.
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | Methanol:0.1% Formic Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 288 nm |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 20 µL |
Experimental Protocols for Method Validation
The following sections detail the experimental procedures for validating the analytical methods in accordance with International Council for Harmonisation (ICH) guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Prepare a spiked sample by adding a known amount of this compound to the placebo solution.
-
Inject the standard, placebo, and spiked sample solutions into the HPLC system.
-
Analyze the chromatograms to ensure that there are no interfering peaks from the placebo at the retention time of this compound.
-
For stability-indicating methods, stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) should be analyzed to demonstrate that degradation products do not interfere with the quantification of this compound.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery studies.
Protocol:
-
Prepare placebo samples.
-
Spike the placebo samples with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each concentration in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD for the combined results from both days/analysts/instruments.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 2°C)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze a system suitability standard with each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).
Comparative Validation Data Summary
The following tables summarize the expected performance characteristics for the two hypothetical HPLC methods based on typical results for fluoroquinolone analysis.
Table 2: Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 5 - 75 | 1 - 50 | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
Table 3: Accuracy (Recovery)
| Concentration Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 99.5 ± 0.8% | 100.2 ± 1.1% | 98.0 - 102.0% |
| Medium (100%) | 100.1 ± 0.5% | 99.8 ± 0.9% | 98.0 - 102.0% |
| High (120%) | 99.8 ± 0.7% | 100.5 ± 1.0% | 98.0 - 102.0% |
Table 4: Precision
| Parameter | Method A (% RSD) | Method B (% RSD) | Acceptance Criteria |
| Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| LOD | 0.1 | 0.05 |
| LOQ | 0.3 | 0.15 |
Workflow for HPLC Method Validation
The logical flow of the method validation process is illustrated in the diagram below.
Caption: Logical workflow of the HPLC method validation process.
Conclusion
Both Method A and Method B, as outlined, represent viable approaches for the HPLC analysis of this compound. The choice between them would depend on specific laboratory requirements, such as desired sensitivity (Method B appears more sensitive with lower LOD and LOQ) and robustness. Method A might be considered more conventional and potentially more rugged due to the use of a standard C18 column. Ultimately, a thorough validation as described in this guide is essential to ensure the selected method is fit for its intended purpose, providing accurate and reproducible results for the analysis of this compound in research and quality control settings.
Confirming the Structure of 5-Fluoroquinoline Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative overview of key analytical techniques used to elucidate and confirm the structure of 5-fluoroquinoline derivatives, supported by experimental data and detailed protocols.
The accurate structural confirmation of this compound derivatives, a significant class of compounds in medicinal chemistry, relies on a combination of modern analytical techniques.[1] Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are employed to provide unambiguous structural evidence. Each technique offers unique insights into the molecular architecture, and their combined application provides a comprehensive characterization.
Comparative Analysis of Analytical Techniques
To facilitate a clear comparison, the following tables summarize the typical quantitative data obtained from each key analytical technique for the structural confirmation of this compound derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[2][3]
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Typical Data Range/Value for 5-Fluoroquinolones |
| Chemical Shift (δ) | Protons on the quinoline core, piperazine ring, and other substituents. | Carbon atoms of the quinoline backbone, carbonyl group, and substituents. | The fluorine atom at the C-5 position. | Aromatic protons: δ 7.0-9.0 ppm; Piperazine protons: δ 3.0-4.0 ppm.[4] |
| Coupling Constant (J) | Provides information on the connectivity of protons (e.g., J_H-H, J_H-F). | Not routinely measured in standard spectra. | Provides information on the coupling between fluorine and adjacent protons (J_H-F). | ³J_H-H (vicinal) ~ 7-8 Hz; J_H-F values can vary significantly. |
| Integration | Proportional to the number of protons, allowing for the determination of the relative ratio of different types of protons. | Not typically used for quantitative analysis in standard spectra. | Can be used for quantitative analysis. | - |
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.[5][6]
| Parameter | Technique | Typical Data Output for 5-Fluoroquinolones |
| Molecular Ion Peak ([M+H]⁺) | Electrospray Ionization (ESI), Chemical Ionization (CI) | Provides the molecular weight of the compound. For example, for ciprofloxacin (C₁₇H₁₈FN₃O₃), the expected [M+H]⁺ is m/z 332.14. |
| High-Resolution Mass (HRMS) | ESI-Time of Flight (TOF), Orbitrap | Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. |
| Fragmentation Pattern (MS/MS) | Tandem Mass Spectrometry | Characteristic fragment ions resulting from the cleavage of the piperazine ring and other substituents. Common losses include H₂O and CO.[6] |
Table 3: X-ray Crystallography Data
For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[7][8]
| Parameter | Technique | Typical Data Output for 5-Fluoroquinolones |
| Unit Cell Dimensions | Single-Crystal X-ray Diffraction, X-ray Powder Diffraction (XRD) | The dimensions (a, b, c, α, β, γ) of the crystal lattice. |
| Space Group | Single-Crystal X-ray Diffraction | The symmetry of the crystal lattice. |
| Atomic Coordinates | Single-Crystal X-ray Diffraction | The precise position of each atom in the unit cell, allowing for the determination of the complete molecular structure. |
| Diffraction Pattern (2θ values) | X-ray Powder Diffraction (XRD) | A characteristic pattern of diffraction peaks at specific 2θ angles, which can be used to identify the crystalline form of the compound.[9] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire the spectrum with appropriate referencing.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to tetramethylsilane (TMS).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., QExactive™-Thermo Fisher Scientific).[5]
-
Chromatographic Separation (if applicable): Employ a suitable column (e.g., C18) and a gradient elution with a mobile phase such as formic acid in water and acetonitrile.[5]
-
Mass Spectrometric Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the proposed structure.
X-ray Powder Diffraction (XRD)
-
Sample Preparation: Gently grind the crystalline sample to a fine powder.
-
Instrumentation: Use a powder diffractometer equipped with a CuKα radiation source.[8]
-
Data Acquisition:
-
Data Analysis: Analyze the positions (2θ values) and relative intensities of the diffraction peaks to characterize the crystalline phase.
Visualizing the Workflow and Analytical Relationships
The following diagrams illustrate the logical flow of structural confirmation and the interplay between the different analytical techniques.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics | Semantic Scholar [semanticscholar.org]
- 7. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. researchgate.net [researchgate.net]
- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoroquinoline and 8-Fluoroquinoline for Drug Development Professionals
A deep dive into the physicochemical properties, spectral signatures, and biological activities of 5-fluoroquinoline and 8-fluoroquinoline reveals key differences that are crucial for their potential applications in medicinal chemistry. This guide provides a comprehensive comparison to inform researchers and drug development professionals in their pursuit of novel therapeutics.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The positional isomerism of the fluorine atom on the quinoline ring significantly influences the physicochemical and spectroscopic properties of this compound and 8-fluoroquinoline. These differences are critical for predicting their behavior in biological systems and for their identification and characterization.
A summary of their key properties is presented below:
| Property | This compound | 8-Fluoroquinoline |
| Molecular Formula | C₉H₆FN | C₉H₆FN |
| Molecular Weight | 147.15 g/mol | 147.15 g/mol [1][2] |
| Boiling Point | 225.2±9.0 °C at 760 mmHg | 238.4±13.0 °C at 760 mmHg[1] |
| Density | 1.2±0.1 g/cm³ | 1.2±0.1 g/cm³[1] |
| LogP | 2.19 | 2.19[1] |
Spectroscopic Analysis:
Detailed spectroscopic data is essential for the unambiguous identification and structural elucidation of these compounds.
8-Fluoroquinoline:
-
¹³C NMR (CDCl₃): Spectral data for 8-fluoroquinoline is available and indicates distinct chemical shifts for the carbon atoms, influenced by the electron-withdrawing nature of the fluorine atom.[3]
Synthesis and Reactivity
The synthesis of fluoroquinolones is a well-established area of organic chemistry. While specific, detailed protocols for the direct synthesis of this compound and 8-fluoroquinoline are not extensively documented in readily accessible literature, general synthetic strategies for fluoroquinolone derivatives can be adapted. A common approach involves the Gould-Jacobs reaction, starting from an appropriately substituted aniline.[4] For instance, the synthesis of fluoroquinolone derivatives often utilizes starting materials like 3-chloro-4-fluoroaniline, which undergoes condensation and cyclization to form the quinolone core.[4]
The reactivity of the fluoroquinoline ring is influenced by the position of the fluorine atom. The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution, while activating it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.
Biological Activity: A Focus on Antibacterial and Anticancer Potential
Fluoroquinolones as a class are renowned for their broad-spectrum antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[5][6][7][8][9][10]
While specific minimum inhibitory concentration (MIC) values for the parent this compound and 8-fluoroquinoline against common bacterial strains like E. coli and S. aureus are not widely reported in the available literature, studies on their derivatives provide valuable insights. For instance, derivatives of 8-nitrofluoroquinolone have shown interesting antibacterial activity, with some exhibiting potent effects against S. aureus with MIC values in the range of 2-5 µg/mL.[5]
More recently, the anticancer potential of fluoroquinolones has garnered significant attention.[5][8] The mechanism of their anticancer activity is believed to be similar to their antibacterial action, involving the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[6] Numerous studies have reported the IC50 values of various fluoroquinolone derivatives against a range of cancer cell lines, with some compounds demonstrating potency comparable to or even exceeding that of established anticancer drugs.[11][12][13][14][15]
The position of the fluorine atom can significantly impact the biological activity. For example, a C-8 methoxy fluoroquinolone was found to be more lethal than a C-8-H derivative against Staphylococcus aureus, particularly in resistant strains.[16] This highlights the importance of substitution patterns on the quinoline ring for modulating biological efficacy.
Experimental Protocols
Detailed experimental protocols are fundamental for reproducible scientific research. Below are generalized protocols for key experiments related to the synthesis and evaluation of fluoroquinolones.
General Synthesis of a Fluoroquinolone Core (Gould-Jacobs Reaction)
This protocol outlines a general procedure for the synthesis of a quinolone core, which can be adapted for 5- and 8-fluoroquinolines by selecting the appropriate starting aniline.
Materials:
-
Substituted fluoroaniline (e.g., 3-fluoroaniline or 2-fluoroaniline)
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Condensation: A mixture of the substituted fluoroaniline and diethyl ethoxymethylenemalonate is heated.
-
Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and form the ethyl ester of the fluoroquinolone-3-carboxylic acid.
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid by heating with a base, such as sodium hydroxide, in an aqueous or alcoholic solution.
-
Purification: The final product is purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the antibacterial efficacy of a compound.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compound is serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the fundamental mechanism of action of fluoroquinolones, the following diagrams depict the inhibition of bacterial DNA gyrase and the workflow for determining antibacterial activity.
Caption: Fluoroquinolone inhibits bacterial DNA gyrase, leading to cell death.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 14. news-medical.net [news-medical.net]
- 15. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoroquinoline vs. Ciprofloxacin: A Comparative Guide to Antibacterial Activity
In the landscape of antibacterial drug discovery, fluoroquinolones remain a cornerstone class of synthetic antibiotics. This guide provides a detailed, objective comparison of the in vitro antibacterial activity of a representative 5-fluoroquinoline compound, AM-1155, against the widely used second-generation fluoroquinolone, ciprofloxacin. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of 5-fluoroquinolones and ciprofloxacin is quantitatively assessed by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the in vitro activity of AM-1155 and ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | This compound (AM-1155) | Ciprofloxacin |
| Staphylococcus aureus | 0.10 (MIC90)[1] | 0.0925 - 64[2] |
| Streptococcus pneumoniae | 0.39 (MIC90)[1] | 1.89 (MIC90)[2] |
| Enterococcus faecalis | 0.78 (MIC90)[1] | 0.95 (MIC90)[2] |
Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | This compound (AM-1155) | Ciprofloxacin |
| Escherichia coli | 0.39 (MIC90 for Enterobacteriaceae)[1] | 0.022 - 0.03[2] |
| Pseudomonas aeruginosa | Comparable to sparfloxacin[1] | 0.05[2] |
| Enterobacteriaceae (various) | 0.39 (MIC90)[1] | 0.03 - 0.23 (MIC90)[2] |
Mechanism of Action: Targeting Bacterial DNA Replication
Both 5-fluoroquinolones and ciprofloxacin are bactericidal agents that exert their effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] This inhibition leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.
The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in most Gram-positive bacteria. The dual-targeting capability of some newer fluoroquinolones can enhance their potency and reduce the likelihood of resistance development.
Figure 1: Inhibition of bacterial DNA replication by fluoroquinolones.
Experimental Protocols
The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical experimental procedure in the evaluation of new antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented in this guide are typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration, usually around 5 x 10^5 colony-forming units (CFU) per mL.
-
Serial Dilution of Antibiotics: The this compound and ciprofloxacin are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells with no antibiotic are also included.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 37°C) for 16 to 20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Summary and Conclusion
This comparative guide highlights the potent antibacterial activity of both the this compound AM-1155 and ciprofloxacin. AM-1155 demonstrates comparable or, in some cases, enhanced activity against certain Gram-positive bacteria when compared to ciprofloxacin. Ciprofloxacin generally maintains strong activity against Gram-negative bacteria. The choice of a specific fluoroquinolone for further research and development should be guided by its specific antibacterial spectrum, potency against target pathogens, and pharmacokinetic/pharmacodynamic properties. The experimental data and methodologies presented here provide a foundational basis for such evaluations.
References
The Evolving Landscape of 5-Fluoroquinolones: A Structure-Activity Relationship Guide
The 5-fluoroquinolone scaffold has proven to be a versatile template for the development of potent therapeutic agents, extending beyond their traditional role as antibacterial drugs to promising anticancer candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-fluoroquinoline analogues, detailing their biological activities, the experimental protocols used for their evaluation, and the underlying mechanisms of action.
Antibacterial Activity of this compound Analogues
The antibacterial efficacy of 5-fluoroquinolones is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and transcription.[1] Modifications at various positions of the quinolone ring have been extensively explored to enhance potency and broaden the spectrum of activity.
A key determinant of antibacterial potency is the substituent at the C-7 position. Generally, the introduction of a piperazine ring or its derivatives at this position is favorable for activity. For instance, benzenesulfonylamido-fluoroquinolones have demonstrated improved in vitro activity against Gram-positive strains compared to their parent compounds, ciprofloxacin and norfloxacin.
The substituent at the N-1 position also plays a significant role. While a cyclopropyl group is often associated with potent broad-spectrum activity, modifications with bulky aromatic groups can modulate the activity profile.
The nature of the substituent at the C-5 position can also influence antibacterial activity. While many potent fluoroquinolones are unsubstituted at this position, the introduction of an amino group has been shown to enhance activity in some cases.
Table 1: Comparative Antibacterial Activity (MIC) of this compound Analogues
| Compound/Analogue | Modification | Test Organism(s) | MIC (µg/mL) | Reference |
| Ciprofloxacin | Parent Drug | S. aureus, E. coli | 0.25 - 1.0 | [2] |
| Norfloxacin | Parent Drug | S. aureus, E. coli | 0.5 - 2.0 | |
| Benzenesulfonyl-ciprofloxacin Analogue | Benzenesulfonyl moiety at N-4 of piperazine | S. aureus | 0.03 - 2.0 | |
| 7-Benzimidazol-1-yl-fluoroquinolone (FQH-2) | Benzimidazolyl group at C-7 | S. aureus | 0.5 | [3] |
| 7-(Fused Ring)-fluoroquinolone (FQH-1) | Fused ring system at C-7 | S. aureus | 32 | [3] |
Anticancer Activity of this compound Analogues
The anticancer properties of 5-fluoroquinolone analogues stem from their ability to inhibit human topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[4][5] The SAR for anticancer activity often differs from that for antibacterial activity, providing opportunities for selective drug design.
Modifications at the C-7 position are critical for anticancer potency. Introducing bulky and aromatic substituents at this position has been shown to enhance cytotoxic activity.[6] Furthermore, derivatization of the carboxylic acid group at the C-3 position is a common strategy to improve anticancer efficacy.[5] For example, the synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide derivatives of ciprofloxacin has yielded compounds with potent activity against various cancer cell lines.[5]
Table 2: Comparative Anticancer Activity (IC50/GI50) of this compound Analogues
| Compound/Analogue | Modification | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Ciprofloxacin Derivative 39 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide at C-3 | MCF-7 (Breast) | 3.84 | [5][7] |
| Ciprofloxacin Derivative 40 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide at C-3 | MCF-7 (Breast) | 3.58 | [5][7] |
| Levofloxacin Derivative 125 | Hybrid with another molecule | MCF-7 (Breast) | 0.3 | [5] |
| Ofloxacin Derivative 15b | 3-pyrrolyl hydrazone | MCF-7 (Breast) | 0.42 (GI50) | [4] |
| Patented Fluoroquinolone 18b | Diphenyl ether hybrid | U87 mg (Glioma) | 10.40 | [4] |
Key Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
NCI-60 Human Tumor Cell Line Screen
This is a widely used platform for identifying and characterizing novel anticancer agents.
-
Cell Plating: The 60 different human cancer cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Drug Addition: The test compounds are added to the plates at various concentrations (typically a 5-log dilution series).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: After incubation, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase II.
-
Reaction Setup: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound at various concentrations in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibitors of topoisomerase II will prevent the relaxation of the supercoiled DNA, resulting in a different banding pattern compared to the control.
Signaling Pathway and Experimental Workflow Visualizations
The anticancer activity of this compound analogues is primarily driven by their interaction with topoisomerase II, which triggers a cascade of events leading to programmed cell death.
Caption: Anticancer mechanism of 5-fluoroquinolone analogues.
The experimental workflow for evaluating the anticancer potential of these compounds typically involves a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.
Caption: Workflow for anticancer evaluation of fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 5-Fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activity of 5-fluoroquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from recent scientific literature, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Quinolines are a significant class of heterocyclic compounds that form the backbone of many synthetic drugs. The introduction of a fluorine atom at the C-6 position of the quinolone structure gives rise to fluoroquinolones, a modification that has been shown to enhance biological activity.[1] While traditionally known for their broad-spectrum antibacterial effects, recent research has highlighted the potential of fluoroquinolone derivatives as potent anticancer and anti-inflammatory agents.[2][3] Structural modifications at various positions of the fluoroquinolone core have been explored to optimize their therapeutic efficacy and selectivity.[4][5] This guide will delve into a comparative analysis of these activities, supported by experimental data and detailed methodologies.
Anticancer Activity
Fluoroquinolone derivatives have emerged as promising candidates for cancer therapy.[2] Their primary mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, which leads to cell cycle arrest and apoptosis in cancer cells.[6]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 5 | Breast (MCF-7) | 1.4 | [4] |
| Liver (Hep3B) | 0.43 - 8.79 | [4] | |
| Leukemia (L-SR) | 0.96 | [4] | |
| Compound 13a | Liver (Hep3B) | 0.43 - 8.79 | [4] |
| Leukemia (L-SR) | 3.12 | [4] | |
| FQ6 | NCI-60 Panel (Mean) | 2.45 | [7] |
| Ciprofloxacin Derivative 97 | Lung (A549) | 27.71 | [2] |
| Hepatoma (HepG2) | 22.09 | [2] |
Mechanism of Action: Topoisomerase II Inhibition
Several this compound derivatives exert their anticancer effects by targeting topoisomerase II. Compounds 3c and 5, for instance, have demonstrated potent inhibitory effects on topoisomerase IIβ, surpassing the activity of the reference drug etoposide.[4] This inhibition leads to the arrest of the cell cycle, predominantly at the S or G2/M phase, and subsequently induces apoptosis.[2][4]
Antimicrobial Activity
Fluoroquinolones are well-established antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] The introduction of a fluorine atom at the C-6 position significantly enhances their antibacterial potency.[9]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluoroquinolone derivatives against a range of bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 | [10] |
| Pseudomonas aeruginosa | 0.37 | [10] | |
| Staphylococcus aureus | 0.75 | [10] | |
| Moxifloxacin | Mycobacterium tuberculosis H37Rv | More potent than ciprofloxacin and levofloxacin | [11] |
| Nadifloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity | [12] |
| Compound 13 | Staphylococcus aureus | <1.23 | [13] |
Structure-Activity Relationship (SAR)
The biological activity of fluoroquinolones is significantly influenced by substituents at various positions of the quinolone ring.[1]
-
N-1 Position: A cyclopropyl group generally enhances overall potency.[5]
-
C-5 Position: An amino substituent can improve overall potency.[5]
-
C-7 Position: The introduction of a piperazine moiety is crucial for activity.[14] Alkylated piperazine or pyrrolidine rings can increase potency against Gram-positive bacteria.[5]
-
C-8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria.[5]
Anti-inflammatory Activity
Certain fluoroquinolone derivatives have demonstrated immunomodulatory and anti-inflammatory effects.[3] For instance, some derivatives can suppress the production of pro-inflammatory cytokines.[3] Nadifloxacin, in addition to its antibacterial properties, exhibits an anti-inflammatory action.[12]
A study investigating the effects of levofloxacin and loxoprofen found that these compounds could induce the expression of immune-related genes, such as IL-8, MCP-1, and TNFα, in HL-60 cells.[15] This suggests a potential for fluoroquinolones to modulate inflammatory responses.[15] However, it is important to note that concurrent use of some quinolones with certain anti-inflammatory drugs can enhance convulsant activity, indicating a need for careful consideration of drug interactions.[16]
Experimental Protocols
In Vitro Cytotoxicity Screening (NCI-60)
This protocol provides a general workflow for the initial screening of compounds for anticancer activity using the National Cancer Institute's 60 human tumor cell line panel.
Detailed Steps:
-
Cell Lines: A panel of 60 different human tumor cell lines is used, representing various cancer types.[6]
-
Initial Screen: Test compounds are typically introduced at a single concentration (e.g., 10 µM) to the cell cultures.[6]
-
Incubation: The cells are incubated with the compound for 48 hours.[6]
-
Endpoint Measurement: After incubation, the protein content is quantified using the Sulforhodamine B (SRB) assay, which serves as a measure of cell growth or cell death.[6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle progression of a cancer cell line.
Detailed Steps:
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its GI50 concentration for a specified duration (e.g., 24-48 hours).[6]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.[6]
-
Staining: The fixed cells are rehydrated, treated with RNase A to eliminate RNA, and the cellular DNA is stained with a fluorescent dye like Propidium Iodide (PI).[6]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to measure the DNA content per cell based on the intensity of PI fluorescence.[6]
Antimicrobial Susceptibility Testing (Agar Dilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculation: The surfaces of the agar plates are inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their efficacy as antibacterial agents is well-established, their potential in anticancer therapy is a rapidly evolving field of research. The structure-activity relationship studies provide a roadmap for designing new derivatives with enhanced potency and selectivity. Further investigations into their anti-inflammatory properties and the underlying mechanisms are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and develop novel this compound-based therapeutics.
References
- 1. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
- 12. Nadifloxacin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of anti-inflammatory drugs on convulsant activity of quinolones: a comparative study of drug interaction between quinolones and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Fluoroquinolone Activity
For Researchers, Scientists, and Drug Development Professionals
The clinical success of an antimicrobial agent hinges on the crucial relationship between its activity in a controlled laboratory setting (in vitro) and its performance within a living organism (in vivo). For the potent class of 5-fluoroquinolone antibiotics, understanding this correlation is paramount for optimizing dosing regimens, predicting therapeutic outcomes, and combating the rise of antimicrobial resistance. This guide provides a comprehensive comparison of the in vitro and in vivo activity of several 5-fluoroquinolones, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of 5-Fluoroquinolones
The following tables summarize the in vitro and in vivo activities of selected 5-fluoroquinolones against various bacterial pathogens. The in vitro activity is primarily represented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The in vivo efficacy is often correlated with pharmacokinetic/pharmacodynamic (PK/PD) indices such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[1][2]
Table 1: In Vitro Activity (MIC) of 5-Fluoroquinolones against Gram-Positive Bacteria
| Fluoroquinolone | Staphylococcus aureus (MIC90, μg/mL) | Streptococcus pneumoniae (MIC90, μg/mL) | Reference |
| Ciprofloxacin | >128 (resistant) | - | [3] |
| Levofloxacin | - | 0.12 | [1] |
| Moxifloxacin | - | - | |
| Gatifloxacin | - | - | |
| Trovafloxacin | - | - | [4] |
| A-80556 | 4.0 (resistant) | 0.12 | [3] |
| T-3811 | 0.025 - 6.25 | 0.025 - 6.25 | [4] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity (MIC) of 5-Fluoroquinolones against Gram-Negative Bacteria
| Fluoroquinolone | Escherichia coli (MIC90, μg/mL) | Pseudomonas aeruginosa (MIC90, μg/mL) | Aeromonas hydrophila (MIC90, μg/mL) | Reference |
| Ciprofloxacin | ≤0.03 | 2.0 | ≤1 | [3][5] |
| Levofloxacin | - | - | ≤1 | [5] |
| Moxifloxacin | - | - | ≤1 | [5] |
| Gatifloxacin | - | - | ≤1 | [5] |
| Lomefloxacin | - | - | ≤1 | [5] |
| A-80556 | 0.06 | 4.0 | - | [3] |
Table 3: In Vitro Activity (MIC) of 5-Fluoroquinolones against Anaerobic Bacteria
| Fluoroquinolone | Bacteroides fragilis (MIC90, μg/mL) | Reference |
| Difloxacin | - | [6] |
| A-56620 | - | [6] |
| Ofloxacin | - | [6] |
| Ciprofloxacin | 16 | [3][6] |
| Norfloxacin | - | [6] |
| A-80556 | 2.0 | [3] |
Table 4: Correlation of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices with In Vivo Efficacy
| PK/PD Index | Target Value for Gram-Negative Infections | Target Value for Streptococcus pneumoniae | Clinical Outcome | Reference |
| AUC24/MIC | ≥ 125 | ≥ 30 | Increased probability of successful outcome and prevention of resistance.[7] | [1][7] |
| Cmax/MIC | ≥ 10 | - | Increased probability of successful outcome.[7] | [1][7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's in vitro potency. The following are standardized methods for its determination.
a) Broth Microdilution Method [8]
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the 5-fluoroquinolone in a suitable solvent (e.g., water, DMSO) at a high concentration.[8]
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.[9]
-
Serial Dilution of Antibiotic: Create a two-fold serial dilution of the antibiotic across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
b) Agar Dilution Method [8][10]
-
Preparation of Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the 5-fluoroquinolone and add them to molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria.
In Vivo Efficacy Studies in a Mouse Infection Model[6][11]
Animal models are essential for evaluating the in vivo efficacy of antibiotics. The mouse systemic infection model is commonly used.
-
Animal Husbandry: Use specific pathogen-free mice (e.g., BALB/c or ICR) of a specific age and weight. Acclimatize the animals for at least 3 days before the experiment.
-
Infection: Infect the mice via an appropriate route (e.g., intraperitoneal, intravenous, or aerosol) with a lethal or sublethal dose of the bacterial pathogen.[11][12] For example, a lethal infection can be induced by intraperitoneally injecting a suspension of bacteria in a mucin-containing medium.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the 5-fluoroquinolone or a vehicle control to different groups of mice. The route of administration can be oral or parenteral (e.g., subcutaneous or intraperitoneal).[11][12]
-
Observation and Endpoints: Monitor the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality. The primary endpoint is often the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected mice from death. Other endpoints can include a reduction in bacterial load in specific organs (e.g., lungs, spleen) or a decrease in clinical signs of infection.[11]
-
Data Analysis: Calculate the ED50 using a suitable statistical method, such as the probit analysis.
Mandatory Visualizations
Mechanism of Action of 5-Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[] The binding of fluoroquinolones to the enzyme-DNA complex stabilizes DNA strand breaks, leading to the arrest of DNA replication and ultimately cell death.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo potency of five new fluoroquinolones against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of Newer Fluoroquinolones against Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]
- 12. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (amifloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antibiotic Cross-Resistance with 5-Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic resistance is a critical global health challenge. Understanding the patterns and mechanisms of cross-resistance between different antibiotic classes is paramount for the development of new therapeutic strategies and the preservation of existing antimicrobial agents. This guide provides an objective comparison of the cross-resistance profiles of 5-fluoroquinolones with other key antibiotic classes, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following tables summarize quantitative data from studies investigating cross-resistance between fluoroquinolones (primarily ciprofloxacin, a widely studied 5-fluoroquinolone) and other major antibiotic classes, namely β-lactams and aminoglycosides. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Cross-Resistance between Ciprofloxacin and β-Lactams in Pseudomonas aeruginosa
| Isolate Source | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Isolates (n=270) | |||
| Ciprofloxacin | 0.25 | 2 | |
| Ceftazidime | 2 | 16 | |
| Piperacillin | 16 | 128 | |
| Ciprofloxacin-Resistant Isolates | |||
| Ciprofloxacin | >128 | >128 | |
| Ceftazidime | 64 | >128 | |
| Piperacillin | >128 | >128 |
Data synthesized from a study on 270 clinical isolates of Pseudomonas aeruginosa. Concurrent resistance to ciprofloxacin and β-lactams was observed to be relatively rare in the overall population, but in isolates with high resistance to ciprofloxacin, a significant increase in the MICs of β-lactams was noted.[1][2]
Table 2: Cross-Resistance between Ciprofloxacin and Aminoglycosides in Pseudomonas aeruginosa
| Isolate Source | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Isolates (n=270) | |||
| Ciprofloxacin | 0.25 | 2 | |
| Gentamicin | 2 | 8 | |
| Amikacin | 4 | 16 | |
| Ciprofloxacin-Resistant Isolates | |||
| Ciprofloxacin | >128 | >128 | |
| Gentamicin | 16 | >64 | |
| Amikacin | 32 | >128 |
Data from the same study on 270 clinical isolates of Pseudomonas aeruginosa, indicating that resistance to ciprofloxacin is often accompanied by decreased susceptibility to aminoglycosides.[1][2]
Table 3: Percentage of Cross-Resistance in Ciprofloxacin-Resistant Gram-Negative Isolates from European Hospitals
| Bacterial Species | Antibiotic | % Resistance in Ciprofloxacin-Susceptible Isolates | % Resistance in Ciprofloxacin-Resistant Isolates |
| Escherichia coli | Gentamicin | 1.6 | 22.4 |
| Piperacillin/Tazobactam | 1.9 | 15.6 | |
| Ceftazidime | 0.8 | 15.3 | |
| Pseudomonas aeruginosa | Gentamicin | 7.1 | 28.9 |
| Piperacillin/Tazobactam | 9.0 | 66.7 | |
| Ceftazidime | 6.8 | 41.7 |
This table highlights the statistically significant increase in resistance to other antibiotic classes in ciprofloxacin-resistant isolates of E. coli and P. aeruginosa.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of antibiotic susceptibility and is typically determined using one of the following standardized methods:
-
Broth Microdilution Method:
-
A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10⁵ colony-forming units [CFU]/mL).
-
A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Agar Dilution Method:
-
Serial two-fold dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.
-
A standardized suspension of the test bacterium is prepared, and a small volume is spotted onto the surface of each agar plate.
-
A control plate containing no antibiotic is also inoculated.
-
The plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
-
Induction of Antibiotic Resistance (Serial Passage Method)
This method is used to select for antibiotic-resistant mutants in the laboratory:
-
A bacterial culture is grown to a specific density.
-
The culture is then exposed to a sub-inhibitory concentration of the antibiotic (typically 0.5x MIC).
-
The bacteria that survive and grow are then passaged into a fresh medium containing a higher concentration of the antibiotic.
-
This process is repeated for several passages, gradually increasing the antibiotic concentration.
-
The MIC of the resulting bacterial population is then determined to quantify the level of induced resistance.
Checkerboard Assay for Synergy and Antagonism
This method is used to assess the interaction between two different antibiotics:
-
A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the wells are examined for bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
Synergy: The combined effect is greater than the sum of the individual effects (FIC index ≤ 0.5).
-
Indifference: The combined effect is equal to the sum of the individual effects (0.5 < FIC index ≤ 4).
-
Antagonism: The combined effect is less than the sum of the individual effects (FIC index > 4).
-
Mandatory Visualization
The following diagrams illustrate key concepts related to fluoroquinolone resistance and experimental workflows.
Caption: Mechanisms of 5-fluoroquinolone action and resistance in bacteria.
References
Benchmarking 5-Fluoroquinolones Against Known Topoisomerase II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5-fluoroquinoline derivatives against established Topoisomerase II inhibitors, doxorubicin and etoposide. The information presented herein is compiled from preclinical data to offer insights into their potential as anticancer agents.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of a representative this compound derivative (Ciprofloxacin derivative) and the standard Topoisomerase II inhibitors, doxorubicin and etoposide, across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative | Prostate (PC3) | 2.02 | [1] |
| Bladder (T-24) | 3.36 - 28.55 | [1] | |
| Leukemia (HL-60) | 0.04 | [2] | |
| Lung Carcinoma (A549) | 0.07 | [2] | |
| Cervical Cancer (HeLa) | 0.03 | [2] | |
| Doxorubicin | Breast (MCF-7) | 0.010033 | [3] |
| Colorectal (HT-29) | 0.042 | [3] | |
| Hepatocellular (HepG2) | 0.2 | [3] | |
| Leukemia (HL-60) | 1.26 | [2] | |
| Etoposide | Lung Carcinoma (A549) | >1 | [3] |
| Hepatoma (HepG2) | 22.09 (as reference) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Topoisomerase II inhibitors.
Topoisomerase II-Mediated DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)
-
ATP solution
-
Test compound (this compound derivative, doxorubicin, etoposide)
-
Deionized water
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing 10x Topoisomerase II Assay Buffer, ATP, and supercoiled plasmid DNA in a microcentrifuge tube.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualize the DNA bands under UV light. Inhibition of Topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent complex between Topoisomerase II and DNA, leading to DNA strand breaks.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Cleavage Assay Buffer (may not contain ATP for certain compounds like quinolones)[4]
-
Test compound (this compound derivative, doxorubicin, etoposide)
-
Deionized water
-
Sodium Dodecyl Sulfate (SDS) solution
-
Proteinase K
-
Loading buffer
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Set up a reaction mixture with supercoiled plasmid DNA and 10x Cleavage Assay Buffer.
-
Add the test compound at various concentrations.
-
Add human Topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add SDS and Proteinase K to the reaction and incubate further to digest the protein.[4]
-
Add loading buffer and load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the DNA bands. The presence of linear DNA indicates that the compound is a Topoisomerase II poison that stabilizes the cleavage complex.[4]
Mandatory Visualization
Caption: Workflow for Topoisomerase II Inhibition Assays.
Caption: Topoisomerase II Inhibition Leading to Apoptosis.
References
- 1. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 2. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inspiralis.com [inspiralis.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Fluoroquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 5-Fluoroquinoline, a halogenated quinoline, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of laboratory chemicals is governed by stringent regulations to protect both personnel and the environment. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Key principles for managing chemical waste in a laboratory setting include:
-
Waste Minimization: Whenever possible, practices should be adopted to reduce the volume of chemical waste generated.[3][4] This can include ordering only the necessary quantities of chemicals and avoiding unnecessary dilutions.[5]
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[1] Halogenated organic compounds, such as this compound, should be collected in designated waste containers separate from non-halogenated organic waste.[5][6][7]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[6] Containers should be kept closed, in good condition, and stored in a designated, well-ventilated satellite accumulation area.[3][5]
-
Prohibition of Improper Disposal: It is illegal and unsafe to dispose of hazardous chemicals like this compound down the sink or in regular trash.[1][6]
Disposal Procedures for this compound
The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the chemical is managed in compliance with all federal, state, and local regulations.
For small quantities generated in a laboratory setting, a chemical degradation step may be considered to render the waste less hazardous prior to collection. Advanced Oxidation Processes (AOPs) have been shown to be effective in breaking down fluoroquinolone antibiotics, a related class of compounds.[2][8]
Below is a general workflow for the disposal of this compound:
Quantitative Data Summary for Halogenated Waste
For easy reference, the following table summarizes key quantitative and logistical information for the handling of halogenated organic waste like this compound in a typical laboratory setting.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acute hazardous waste | [4] |
| Container Fill Level | Do not fill over 90% of the container's capacity | [9] |
| pH Range for Commingling | A pH between 5.5 and 9.5 is generally acceptable for organic solvent waste | [6] |
| Water Content | Minimize water concentration as much as possible | [5] |
Illustrative Experimental Protocol: Chemical Degradation via Fenton Reaction (AOP)
Disclaimer: The following protocol is adapted from methods used for other fluoroquinolones and is provided as a general guide.[2] It must be validated for this compound within your specific laboratory and institutional safety protocols. Always perform such procedures in a chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To degrade this compound in an aqueous solution to less hazardous byproducts prior to collection for disposal.
Materials:
-
This compound waste solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) for neutralization
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate glass reaction vessel
Procedure:
-
Preparation: In a designated reaction vessel within a chemical fume hood, place the aqueous this compound waste.
-
Catalyst Addition: Slowly add Iron(II) sulfate to the solution to achieve a final concentration of approximately 0.5 mM. Stir until fully dissolved.
-
Oxidant Addition: Cautiously and slowly add 30% hydrogen peroxide to the solution to achieve a final concentration of 1.0 mM. Be aware that this reaction can be exothermic.
-
Reaction Time: Allow the reaction to proceed for a minimum of 60 minutes with continuous stirring.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using a suitable concentration of sodium hydroxide.
-
Final Disposal: The treated solution, now containing degraded products, should be collected in a designated hazardous waste container and disposed of through your institution's licensed waste management provider.
Mandatory Visualization: Disposal Logic
The logical flow for handling and disposing of this compound waste can be visualized as follows:
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[2]
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling 5-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoroquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on guidance for the broader class of fluoroquinolone antibiotics and structurally similar compounds. It is imperative to treat this compound as a potentially hazardous substance and handle it with appropriate caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles are essential to protect from splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact or handling of concentrated solutions, neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant lab coat | A lab coat should be worn to protect the skin and personal clothing from potential contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If work cannot be conducted in a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges should be used. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
